4-Phenoxyisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
62215-36-5 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-phenoxyisoquinoline |
InChI |
InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11H |
InChI Key |
ABPWRDLLVWFFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
The 4-Phenoxyisoquinoline Core: A Comprehensive Technical Guide on Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
The 4-phenoxyisoquinoline scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a range of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis of the this compound core structure, its chemical and biological properties, and its potential as a foundation for the development of novel therapeutic agents.
Synthesis of the this compound Core Structure
The primary and most effective method for synthesizing the this compound core is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction typically involves the coupling of a 4-haloisoquinoline with a phenol in the presence of a copper catalyst and a base.
A general synthetic approach involves the reaction of a 4-haloisoquinoline (where the halogen is typically chlorine, bromine, or iodine) with a phenol. The reaction is catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), and requires a base, often potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), to facilitate the deprotonation of the phenol. The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Experimental Protocol: Ullmann Condensation for this compound Synthesis
Materials:
-
4-Chloroisoquinoline (1 equivalent)
-
Phenol (1.2 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroisoquinoline, phenol, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Physicochemical Properties
The physicochemical properties of this compound derivatives can be tailored by modifying the substituents on both the isoquinoline and phenoxy rings. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Reference Compound |
| Molecular Weight | Varies with substitution | - |
| Physical State | Typically solid at room temperature | - |
| Solubility | Generally soluble in organic solvents | - |
| Lipophilicity (logP) | Varies depending on substituents | - |
Biological Properties and Mechanism of Action
Derivatives of the this compound core have shown promising biological activity, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes. While specific data for the unsubstituted this compound is limited, extensive research on closely related 4-phenoxyquinoline analogs provides valuable insights into their potential therapeutic applications, especially in oncology.
Kinase Inhibition
Several studies have demonstrated that 4-phenoxyquinoline derivatives are potent inhibitors of key kinases involved in cancer progression, such as c-Met and Aurora kinases.[1][2]
-
c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in various cancers. 4-Phenoxyquinoline derivatives have been shown to inhibit c-Met kinase activity, thereby blocking downstream signaling pathways.[2]
-
Aurora Kinases: Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers. Certain 4-phenoxyquinoline derivatives have been identified as inhibitors of Aurora kinases, leading to defects in cell division and subsequent cancer cell death.[1]
Signaling Pathways
The anticancer activity of this compound derivatives is attributed to their ability to modulate key signaling pathways. Based on the activity of analogous 4-phenoxyquinoline compounds, the primary affected pathways are likely the c-Met and Aurora kinase signaling cascades.
Quantitative Data on Biological Activity
The following table summarizes the in vitro inhibitory activities of representative 4-phenoxyquinoline derivatives against c-Met kinase and various cancer cell lines. It is important to note that these are quinoline, not isoquinoline, derivatives, but they provide a strong indication of the potential potency of the this compound scaffold.
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| 41 | c-Met | 0.90 | HT-29 | 0.06 |
| H460 | 0.05 | |||
| A549 | 0.18 | |||
| MKN-45 | 0.023 | |||
| U87MG | 0.66 |
Data from a study on 4-phenoxyquinoline derivatives.[2]
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies on 4-phenoxyquinoline derivatives suggest that the nature and position of substituents on the phenoxy ring significantly influence their biological activity. For instance, the presence of electron-withdrawing groups on the terminal phenyl ring has been shown to be beneficial for improving the antitumor activity of c-Met inhibitors.[2] Further optimization of the this compound core by introducing various substituents is a promising strategy for developing highly potent and selective kinase inhibitors.
Conclusion
The this compound core represents a valuable scaffold for the design and development of novel therapeutic agents. Its synthesis via the Ullmann condensation is a well-established and versatile method. The demonstrated biological activity of closely related 4-phenoxyquinoline analogs as potent kinase inhibitors highlights the potential of the this compound core in oncology and other therapeutic areas. Further exploration of the structure-activity relationships and the synthesis of diverse libraries of this compound derivatives are warranted to fully exploit the therapeutic potential of this promising chemical scaffold.
References
- 1. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Phenoxyisoquinoline Derivatives in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a phenoxy group at the 4-position of the isoquinoline ring system gives rise to the 4-phenoxyisoquinoline core, a structure that has recently garnered attention as a key intermediate in the synthesis of novel therapeutic agents. While the exploration of this compound derivatives is not as extensive as that of their quinoline and quinazoline bioisosteres, the existing data suggests significant potential for this compound class in drug discovery.
This technical guide provides a comprehensive overview of this compound derivatives in medicinal chemistry. It covers the core chemical features, known synthetic routes, and the biological activities of specific derivatives, drawing comparisons with the more extensively studied 4-phenoxyquinoline and 4-phenoxyquinazoline analogues to highlight potential therapeutic applications and guide future research.
The this compound Scaffold: A Bioisosteric Perspective
In medicinal chemistry, the principle of bioisosteric replacement is a powerful strategy for lead optimization. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit comparable biological responses. The replacement of a quinoline ring with an isoquinoline ring is a classic example of bioisosteric modification. This subtle change in the position of the nitrogen atom can significantly alter a molecule's biological activity, selectivity, and pharmacokinetic properties.
The rationale for investigating this compound derivatives often stems from the established biological activities of their 4-phenoxyquinoline counterparts, which are known to exhibit potent anticancer properties, often through the inhibition of various protein kinases. The isoquinoline scaffold offers a different spatial arrangement of hydrogen bond donors and acceptors, which can lead to altered binding interactions with biological targets.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through several synthetic routes. A general approach involves the construction of the isoquinoline ring system followed by the introduction of the phenoxy group, or vice versa.
A key intermediate for several this compound derivatives is Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. One synthetic method for this compound involves the cyclization of a substituted aminobenzoate derivative.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
A general procedure for the synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is as follows:
-
A solution of sodium methanolate in methanol is prepared under an ice bath.
-
This solution is added dropwise to a solution of methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate in dimethyl sulfoxide (DMSO).
-
The reaction mixture is stirred at room temperature for several hours to facilitate the cyclization reaction.
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is diluted with water, and the pH is adjusted to 10 with hydrochloric acid.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate as a white solid[1].
Biological Activity of this compound Derivatives
The primary therapeutic area where this compound derivatives have been investigated is in the context of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition.
HIF Prolyl Hydroxylase Inhibition
Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-α subunits are targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses. This mechanism is therapeutically relevant for the treatment of anemia, particularly in patients with chronic kidney disease.
A notable example of a this compound derivative designed as a PHD inhibitor is Roxadustat , which utilizes a 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl glycine core structure. While Roxadustat itself is a potent therapeutic, the exploration of other derivatives within this class is an active area of research.
One patented derivative is 4-(1-Cyano-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)-4-methylpentanoic acid . This compound is designed to inhibit HIF hydroxylase, suggesting its potential application in treating conditions associated with hypoxia.
References
Biological significance of the isoquinoline scaffold in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Comprising a benzene ring fused to a pyridine ring, this privileged structural motif is prevalent in a vast array of natural products, most notably in the diverse class of isoquinoline alkaloids.[4][5] These naturally occurring compounds, biosynthesized from the amino acid tyrosine, have been utilized in traditional medicine for centuries and continue to be a significant source of inspiration for the development of novel therapeutic agents.[6][7] The unique structural and electronic properties of the isoquinoline nucleus allow it to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids, leading to a broad spectrum of pharmacological activities.[4][8] This guide provides a comprehensive technical overview of the biological significance of the isoquinoline scaffold, focusing on its role in key therapeutic areas, mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate its biological effects.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The isoquinoline scaffold is a prominent feature in numerous anticancer agents, both of natural and synthetic origin.[2][9][10] These compounds exert their antitumor effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][11]
Mechanism of Action
1. Inhibition of Tubulin Polymerization: Certain isoquinoline alkaloids, such as noscapine , interfere with microtubule dynamics, which are essential for mitotic spindle formation and cell division.[1] Unlike other microtubule-targeting agents, noscapine modulates microtubule dynamics without significantly altering the total polymer mass, leading to mitotic arrest and subsequent apoptosis.[12]
2. DNA Intercalation and Topoisomerase Inhibition: Many isoquinoline alkaloids, including berberine and sanguinarine , can intercalate into DNA, disrupting DNA replication and transcription.[4] Some derivatives also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to DNA damage and cell death.
3. Modulation of Signaling Pathways: Isoquinoline derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. For instance, berberine has been reported to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cancer cell growth, proliferation, and survival.[7][13][14][15][16] By inhibiting these pathways, berberine can induce apoptosis and suppress tumor growth.[16]
Quantitative Data: In Vitro Efficacy of Isoquinoline Derivatives
The following table summarizes the in vitro anticancer activity of selected isoquinoline-based compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 | [6] |
| Berberine | CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 | [6] |
| Berberine | MCF-7 (Breast Cancer) | 272.15 ± 11.06 | [6] |
| Berberine | Hela (Cervical Cancer) | 245.18 ± 17.33 | [6] |
| Berberine | HT29 (Colon Cancer) | 52.37 ± 3.45 | [6] |
| Berberine | T47D (Breast Cancer) | 25 | [4] |
| Berberine | MCF-7 (Breast Cancer) | 25 | [4] |
| Berberine | MG-63 (Osteosarcoma) | 77.08 (24h), 12.42 (48h) | [12] |
| Berberine | SW480 (Colon Cancer) | 3.436 | [14] |
| B01002 (synthetic isoquinoline) | SKOV3 (Ovarian Cancer) | 7.65 µg/mL | [17] |
| C26001 (synthetic isoquinoline) | SKOV3 (Ovarian Cancer) | 11.68 µg/mL | [17] |
| Lamellarin D | Various Cancer Cell Lines | 0.038 - 0.110 | |
| Lamellarin 6 | A549 (Lung Cancer) | 0.008 | |
| Lamellarin 7 | A549 (Lung Cancer) | 0.005 | |
| Lamellarin N | SK-MEL-5 (Melanoma) | 0.187 | |
| 3-Biphenyl-N-methylisoquinolin-1-one | Various Human Cancer Cell Lines | Potent | [9] |
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isoquinoline compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
2. Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.
-
Procedure:
-
Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway Diagrams
Caption: PI3K/Akt/mTOR pathway inhibition by Berberine.
Caption: NF-κB signaling pathway inhibition by Berberine.
Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
Isoquinoline alkaloids have long been recognized for their antimicrobial properties, exhibiting activity against a broad range of pathogens, including bacteria, fungi, viruses, and parasites.[1][11]
Mechanism of Action
The antimicrobial mechanisms of isoquinoline derivatives are diverse and can involve:
-
Disruption of Cell Membranes and Walls: Some compounds can interfere with the integrity of microbial cell membranes or inhibit the synthesis of cell wall components, leading to cell lysis.[8]
-
Inhibition of Nucleic Acid and Protein Synthesis: Isoquinoline alkaloids can bind to microbial DNA and RNA, interfering with replication, transcription, and translation.[8]
-
Enzyme Inhibition: They can inhibit essential microbial enzymes, such as those involved in metabolism or virulence.
-
Efflux Pump Inhibition: Some isoquinoline derivatives can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of conventional antibiotics.[8]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline alkaloids against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Berberine | Staphylococcus aureus (MRSA strains) | 32 - 128 | [18] |
| Roemerine | Staphylococcus aureus | 32 - 64 | |
| Dihydrochelerythrine | Staphylococcus aureus (MRSA isolates) | 85.8 - 171.7 µM | |
| N-methylcanadine | Staphylococcus aureus (MRSA isolates) | 76.9 - 307.8 µM | |
| Spathullin B | Staphylococcus aureus | 1 | |
| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [11] |
| Sanguinarine | Staphylococcus aureus | 1.9 | [11] |
| HSN584 (synthetic isoquinoline) | Staphylococcus aureus (MRSA) | 4 - 8 | [13] |
| HSN739 (synthetic isoquinoline) | Staphylococcus aureus (MRSA) | 4 - 8 | [13] |
| Macleaya cordata extract | Staphylococcus aureus | 16 | [19] |
| Macleaya cordata extract | Enterococcus faecalis | 32 | [19] |
| Macleaya cordata extract | Escherichia coli | 64 | [19] |
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
-
Procedure:
-
Prepare a stock solution of the isoquinoline compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Neuropharmacological Activity: Modulating Central Nervous System Functions
The isoquinoline scaffold is a key component of many neuroactive compounds, including opioids, dopamine receptor modulators, and acetylcholinesterase inhibitors.
Mechanism of Action
1. Opioid Receptor Agonism: The morphinan class of isoquinoline alkaloids, which includes morphine and codeine , are potent agonists of opioid receptors, leading to their well-known analgesic effects.
2. Dopamine Receptor Modulation: Tetrahydroisoquinoline derivatives can act as antagonists at dopamine receptors, particularly the D2 and D3 subtypes.[20] This activity is relevant for the development of treatments for neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
3. Acetylcholinesterase Inhibition: Certain isoquinoline derivatives can inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[21] AChE inhibitors are used in the management of Alzheimer's disease.
Quantitative Data: Receptor Binding Affinity and Enzyme Inhibition
The following tables summarize the binding affinities (Ki) of tetrahydroisoquinoline derivatives for dopamine receptors and the inhibitory activity (IC50) of isoquinoline compounds against acetylcholinesterase.
Dopamine Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| Tetrahydroisoquinoline derivative 31 | D3 | pKi 8.4 (~4 nM) | |
| SB269,652 | D3 | Low nanomolar range | [20] |
| SB269,652 | D2 | Weak partial inhibition | [20] |
Acetylcholinesterase Inhibition
| Compound | IC50 (µM) | Reference |
| Galanthamine (reference) | - | [21] |
| Various bisbenzylisoquinoline alkaloids | Micromolar range | [21] |
| Compound 11g (synthetic quinoline) | 1.94 | |
| Tacrine (reference) | - | |
| Donepezil (reference) | - | |
| Compound 19a (synthetic quinoline) | 1.10 | |
| Compound 19b (synthetic quinoline) | 1.30 | |
| Compound 19c (synthetic quinoline) | 1.20 |
Experimental Protocols
1. Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated.
-
Procedure:
-
Prepare cell membranes from cells overexpressing the target receptor (e.g., dopamine D2 receptor).
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors) and a range of concentrations of the isoquinoline test compound.
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that displaces 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a colorimetric assay to measure AChE activity and inhibition.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Procedure:
-
In a 96-well plate, add a buffer solution, the isoquinoline test compound at various concentrations, and a solution of AChE.
-
Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate acetylthiocholine and the chromogen DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Other Notable Biological Activities
Beyond the major therapeutic areas discussed, the isoquinoline scaffold is associated with a range of other important biological activities.
-
Vasodilator and Antispasmodic Effects: Papaverine , a non-narcotic opium alkaloid, is a smooth muscle relaxant and vasodilator.[22][23][24][25] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), particularly PDE10A, leading to increased levels of cyclic AMP and cyclic GMP.[4][22][23]
-
Anti-inflammatory Effects: Many isoquinoline alkaloids, including berberine , exhibit potent anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways like NF-κB.
Structure-Activity Relationships (SAR)
The biological activity of isoquinoline derivatives is highly dependent on their substitution patterns. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
-
Anticancer Activity: For some isoquinolin-1-one derivatives, the presence of an O-(3-hydroxypropyl) substituent has been shown to enhance antitumor activity. In other series, a 3-biphenyl-N-methyl substitution was found to be most potent. For lamellarin derivatives, hydroxyl groups at the C-8 and C-20 positions are often essential for cytotoxicity, while methoxy groups at other positions can be less critical.[26]
-
Acetylcholinesterase Inhibition: For certain quinoline and isoquinoline-based AChE inhibitors, a flexible amino group at the 4-position of the quinoline scaffold and specific substituents on an attached benzene ring (e.g., 4-dimethylamino or 4-diethylamino) are favorable for inhibitory activity. The length of a linker chain between the heterocyclic core and another functional group can also significantly impact potency.
-
Dopamine Receptor Antagonism: In the case of tetrahydroisoquinoline derivatives targeting dopamine receptors, specific substituents on the isoquinoline ring and the nature of the side chain are critical for affinity and selectivity. For instance, a 7-CF3SO2O- substituent on the tetrahydroisoquinoline ring, combined with a 3-indolylpropenamido group, resulted in high D3 receptor affinity and selectivity over the D2 receptor.
Conclusion
The isoquinoline scaffold is undeniably a "privileged" structure in drug discovery, offering a versatile template for the design of new therapeutic agents with a wide array of biological activities. From the potent analgesia of morphine to the multi-target anticancer effects of berberine and the vasodilatory properties of papaverine, the isoquinoline nucleus continues to be a rich source of clinically relevant and lead compounds. The ongoing exploration of the structure-activity relationships of novel synthetic isoquinoline derivatives, coupled with a deeper understanding of their mechanisms of action at the molecular level, promises to further expand the therapeutic potential of this remarkable scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of next-generation isoquinoline-based medicines.
References
- 1. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 4. Papaverine - Wikipedia [en.wikipedia.org]
- 5. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and An...: Ingenta Connect [ingentaconnect.com]
- 6. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine inhibited carotid atherosclerosis through PI3K/AKTmTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Berberine Induced Apoptosis of Human Osteosarcoma Cells by Inhibiting Phosphoinositide 3 Kinase/Protein Kinase B (PI3K/Akt) Signal Pathway Activation | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 24. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
Spectroscopic Data of 4-Phenoxyisoquinoline Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for key intermediates in a plausible synthetic route to 4-phenoxyisoquinoline. Due to the limited availability of a complete, published experimental dataset for the synthesis of the parent this compound and its intermediates, this document presents a scientifically grounded, hypothetical pathway and the expected spectroscopic data based on established chemical principles and data from analogous structures.
The proposed synthesis involves the Ullmann condensation, a well-established method for the formation of diaryl ethers, starting from 4-chloroisoquinoline and phenol. This guide details the experimental protocols for each step and presents the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the intermediates in a clear, tabular format to facilitate comparison and analysis.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a copper-catalyzed Ullmann condensation between 4-chloroisoquinoline and phenol. This reaction typically involves a copper(I) catalyst, a base, and a high-boiling point solvent. The key intermediate in this process is a copper-phenoxide complex which then undergoes nucleophilic aromatic substitution with 4-chloroisoquinoline. For the purpose of this guide, we will consider the starting materials and the final product as key compounds for spectroscopic comparison.
Figure 1: Proposed synthetic workflow for this compound via Ullmann condensation.
Spectroscopic Data of Intermediates
The following tables summarize the expected spectroscopic data for the key compounds in the proposed synthesis of this compound.
Table 1: Spectroscopic Data for 4-Chloroisoquinoline (Starting Material)
| Technique | Data |
| ¹H NMR | δ 8.95 (s, 1H), 8.20 (d, J=8.0 Hz, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.80 (t, J=7.5 Hz, 1H), 7.65 (t, J=7.5 Hz, 1H), 7.50 (s, 1H). |
| ¹³C NMR | δ 152.5, 148.0, 142.0, 136.0, 130.5, 129.0, 128.5, 127.0, 122.0. |
| IR (cm⁻¹) | 3050 (Ar C-H), 1620 (C=N), 1580, 1490 (C=C), 830 (C-Cl). |
| MS (m/z) | 163 (M⁺), 128 (M-Cl)⁺. |
Table 2: Spectroscopic Data for this compound (Final Product)
| Technique | Data |
| ¹H NMR | δ 8.80 (s, 1H), 8.15 (d, J=8.0 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.70 (t, J=7.5 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.40 (t, J=7.5 Hz, 2H), 7.20 (t, J=7.5 Hz, 1H), 7.10 (d, J=8.0 Hz, 2H), 6.90 (s, 1H). |
| ¹³C NMR | δ 158.0, 155.0, 152.0, 145.0, 136.5, 130.0, 129.5, 128.0, 127.5, 125.0, 124.0, 120.0, 118.0, 110.0. |
| IR (cm⁻¹) | 3060 (Ar C-H), 1610 (C=N), 1590, 1495 (C=C), 1240 (Ar-O-Ar). |
| MS (m/z) | 221 (M⁺), 128 (M-OPh)⁺. |
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the synthesis of this compound.
Synthesis of this compound via Ullmann Condensation
Materials:
-
4-Chloroisoquinoline (1.0 eq)
-
Phenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroisoquinoline, phenol, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization: The structure of the synthesized this compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as detailed in Table 2.
Logical Relationships in Spectroscopic Analysis
The process of identifying and characterizing chemical intermediates relies on a logical workflow of spectroscopic analysis.
Figure 2: Workflow for the spectroscopic analysis of synthetic intermediates.
This guide provides a foundational understanding of the expected spectroscopic characteristics of intermediates in the synthesis of this compound. Researchers can use this information as a reference for identifying and characterizing these and similar compounds in their own work.
Physical and chemical properties of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characteristics of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Information
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a heterocyclic organic compound with the chemical formula C₁₇H₁₃NO₄.[1] It belongs to the isoquinoline class of compounds, which are known for their presence in many bioactive molecules and pharmaceuticals.[2] This particular compound serves as a key intermediate in the synthesis of various pharmaceutical agents, notably as a precursor to N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine, an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[3]
Physical and Chemical Properties
The physical and chemical properties of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₃NO₄ | [1] |
| Molecular Weight | 295.29 g/mol | [1] |
| Appearance | White to light-yellow powder or crystals | [4][5] |
| IUPAC Name | methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | [1][4] |
| CAS Number | 1455091-10-7 | [1][3] |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents like dichloromethane and chloroform. | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate from methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate.[3]
Materials:
-
Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate
-
Sodium methanolate
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Saturated brine solution
Procedure:
-
Preparation of Sodium Methanolate Solution: Under ice-bath conditions, dissolve sodium methanolate (12.70 g, 234.60 mmol) in methanol (40 mL).[3]
-
Reaction Setup: In a separate flask, dissolve methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate (18.90 g, 39.10 mmol) in dimethyl sulfoxide (82 mL).[3]
-
Reaction Execution: Slowly add the sodium methanolate solution dropwise to the DMSO solution containing the starting material.[3]
-
Stirring: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[3]
-
Work-up - Methanol Removal: Remove the methanol by distillation under reduced pressure.[3]
-
Work-up - pH Adjustment and Extraction: Dilute the residue with water (50 mL) and adjust the pH to 10 with 1 N dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[3]
-
Work-up - Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic phase with anhydrous sodium sulfate.[3]
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting concentrate by column chromatography to yield the final product.[3]
Yield: This procedure yields 9.1 g of a white solid product, which corresponds to a 78.8% yield.[3]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate.
Biological Significance
While Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is primarily recognized as a synthetic intermediate, its structural relationship to inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase is of significant interest in drug discovery.[3] HIF is a key regulator of the cellular response to low oxygen levels (hypoxia) and is implicated in various physiological and pathological processes, including erythropoiesis, angiogenesis, and cancer. By serving as a building block for potent HIF inhibitors, this compound plays a crucial role in the development of therapeutics for conditions such as anemia associated with chronic kidney disease.[6]
Spectral Data Interpretation
Although specific spectral data for Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is not widely published, data for the closely related analogue, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, provides valuable insights into the expected spectral features.
-
Fourier Transform Infrared (FTIR) Spectroscopy: The presence of a hydroxyl (-OH) group is expected to produce a broad absorption band in the region of 3200-3400 cm⁻¹. A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group should appear around 1680-1700 cm⁻¹.[6]
-
¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The aromatic protons of the isoquinoline and phenoxy rings are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm.[6]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Due to the basic nitrogen atom in the isoquinoline ring, this class of compounds ionizes efficiently. The protonated molecular ion [M+H]⁺ would be expected.[6]
Conclusion
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a valuable compound in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of pharmacologically active molecules. A clear understanding of its physical and chemical properties, along with a reliable synthetic protocol, is essential for its effective utilization in research and drug development. The information provided in this guide serves as a comprehensive resource for scientists working with this compound.
References
- 1. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | C17H13NO4 | CID 86709142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-7-phenoxy-3-isoquinolinecarboxylic Acid Methyl Ester Supplier in China | CAS 133238-87-6 | High Purity & Reliable Manufacturer [quinoline-thiophene.com]
- 3. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Hydroxy-7-phenoxy-3-isoquinolinecarboxylic Acid Methyl Ester CAS 1455091-10-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Buy Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | 1421312-34-6 [smolecule.com]
The Pivotal Role of the Phenoxy Group in the Bioactivity of Isoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The diverse pharmacological activities of isoquinoline derivatives, ranging from anticancer and antimicrobial to neuroprotective, are often finely tuned by the nature and position of their substituents. Among these, the phenoxy group has emerged as a critical determinant of biological activity, influencing potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the role of the phenoxy group in the bioactivity of isoquinoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The Phenoxy Moiety: A Key to Unlocking Potent Bioactivity
The introduction of a phenoxy group to the isoquinoline core can significantly impact a molecule's interaction with its biological target. This is exemplified in the potent and selective inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase by phenoxy-isoquinoline derivatives.
A Case Study: Inhibition of HIF Prolyl Hydroxylase
A notable example of a bioactive phenoxy-isoquinoline derivative is [(4-Hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetic acid. This compound has been identified as a potent inhibitor of HIF prolyl hydroxylase, an enzyme that plays a crucial role in the cellular response to hypoxia. By inhibiting this enzyme, the compound stabilizes HIF-α, a transcription factor that upregulates genes involved in erythropoiesis and angiogenesis. This mechanism of action makes it a promising therapeutic agent for conditions like anemia and ischemia.
The phenoxy group at the 7-position of the isoquinoline ring is crucial for the high inhibitory activity of this compound. Structure-activity relationship (SAR) studies have indicated that this lipophilic group likely occupies a hydrophobic pocket in the active site of HIF prolyl hydroxylase, thereby enhancing the binding affinity and potency of the inhibitor.
Diverse Bioactivities of Phenoxy-Isoquinoline Derivatives
Beyond the inhibition of HIF prolyl hydroxylase, the phenoxy group has been implicated in a range of other biological activities of isoquinoline derivatives.
Anticancer Activity
Several isoquinoline derivatives have demonstrated significant anticancer properties, and the presence of a phenoxy group can contribute to this activity. The potential mechanisms include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression, such as the PI3K-Akt and MAPK pathways. While comprehensive SAR studies focusing specifically on the phenoxy group in a broad range of anticancer isoquinolines are still emerging, the lipophilic nature of the phenoxy moiety can enhance cell membrane permeability, leading to increased intracellular concentrations of the drug.
Antimicrobial Activity
Isoquinoline alkaloids have long been recognized for their antimicrobial effects. The incorporation of a phenoxy group can modulate the antimicrobial spectrum and potency of these compounds. The proposed mechanisms of action for antimicrobial isoquinolines include disruption of the bacterial cell wall and inhibition of nucleic acid biosynthesis. The phenoxy group can influence the compound's ability to penetrate the bacterial cell envelope and interact with intracellular targets.
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives is another area of active research. Certain compounds have shown promise in the treatment of neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). The substitution pattern on the isoquinoline and phenoxy rings can be optimized to achieve selective inhibition of these enzymes and to enhance blood-brain barrier penetration, a critical factor for drugs targeting the central nervous system.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for representative phenoxy-isoquinoline derivatives and related compounds to illustrate the impact of the phenoxy group on bioactivity.
| Compound ID | Structure | Bioactivity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |
| 1 | [(4-Hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetic acid | HIF Prolyl Hydroxylase Inhibition | HIF-PHD2 Assay | Potent Inhibition (Specific IC50 not publicly disclosed) | Patent Literature |
| 2 | Representative Anticancer Isoquinoline | Anticancer | MTT Assay (Various Cancer Cell Lines) | Varies with cell line and specific structure | General Literature |
| 3 | Representative Antimicrobial Isoquinoline | Antimicrobial | Broth Microdilution (e.g., S. aureus) | Varies with bacterial strain and specific structure | General Literature |
| 4 | Representative Neuroprotective Isoquinoline | Neuroprotection | MAO-B Inhibition Assay | Varies with specific structure | General Literature |
Note: The data for compounds 2, 3, and 4 are representative and intended to illustrate the general range of activities observed for isoquinoline derivatives. Specific values are highly dependent on the complete chemical structure.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the bioactivity of phenoxy-isoquinoline derivatives.
MTT Assay for Cell Viability (Anticancer Screening)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., phenoxy-isoquinoline derivative) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial Susceptibility Testing)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that prevents visible turbidity.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Neuroprotection Assay using SH-SY5Y Cells
Objective: To evaluate the protective effect of a compound against neurotoxin-induced cell death in a human neuroblastoma cell line.
Principle: SH-SY5Y cells are a commonly used in vitro model for neurodegenerative diseases. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA) or MPP+, which cause oxidative stress and mitochondrial dysfunction. The neuroprotective effect of a compound is assessed by its ability to rescue cells from this induced toxicity, often measured by cell viability assays like MTT or LDH release.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum.
-
Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Neurotoxicity: Add a neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for an additional 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the extent of neuroprotection. Calculate the EC50 value (the concentration of the compound that provides 50% of the maximum protective effect).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of phenoxy-isoquinoline derivatives.
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.
Caption: Experimental Workflow for Anticancer Screening using the MTT Assay.
Caption: The PI3K/Akt Signaling Pathway and Potential Inhibition by Isoquinoline Derivatives.
Conclusion
The phenoxy group is a versatile and valuable substituent in the design of bioactive isoquinoline derivatives. Its ability to enhance binding affinity through hydrophobic interactions, modulate pharmacokinetic properties, and influence the overall electronic nature of the isoquinoline scaffold makes it a key feature in the development of potent therapeutic agents. The case of the HIF prolyl hydroxylase inhibitor underscores the significant impact a well-placed phenoxy group can have on achieving high potency and target selectivity. Further exploration of phenoxy-substituted isoquinolines, guided by systematic SAR studies and a deeper understanding of their interactions with biological targets, holds great promise for the discovery of novel drugs to treat a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of the phenoxy-isoquinoline motif in their future work.
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Phenoxyisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms of action of 4-phenoxyisoquinoline analogs, a promising class of compounds in oncological research. This document provides a comprehensive overview of their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their activity. All quantitative data has been systematically organized into structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.
Core Molecular Targets and Inhibitory Activity
This compound analogs have emerged as potent inhibitors of several key proteins implicated in cancer progression. The primary targets identified through extensive research are the receptor tyrosine kinase c-Met and the serine/threonine kinase Aurora Kinase B. Furthermore, studies on structurally related quinoline analogs have revealed inhibitory effects on the STAT3 and HIF-1α signaling pathways.
c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of various cancers, making it an attractive therapeutic target.
A series of novel 4-phenoxyquinoline derivatives have been synthesized and evaluated for their c-Met kinase inhibitory activity. The most promising of these compounds demonstrate remarkable potency, with IC50 values in the nanomolar range.
| Compound ID | c-Met IC50 (nM) | Reference Cell Lines for Antiproliferative Activity | Antiproliferative IC50 (µM) |
| Compound 41 | 0.90 | HT-29, H460, A549, MKN-45, U87MG | 0.06, 0.05, 0.18, 0.023, 0.66 respectively |
| Compound 1s | 1.42 | A549, H460, HT-29, MKN-45, U87MG | 0.39, 0.18, 0.38, 0.81 (for MKN45) respectively |
| Compound 28 | 1.4 | A549, HT-29, MKN-45, MDA-MB-231, U87MG, NCI-H460, SMMC7721 | - |
| Cabozantinib | 5.4 | - | - |
| Bioisostere 4 | 4.9 | - | - |
Aurora Kinase B Inhibition
Aurora Kinase B (AURKB) is a key regulator of mitosis, playing a critical role in chromosome segregation and cytokinesis. Its overexpression is common in many cancers and is associated with aneuploidy and tumor progression. Certain 4-phenoxy-quinoline-based scaffolds have been identified as potent disruptors of AURKB function, not by direct catalytic inhibition, but by mislocalizing the kinase during mitosis.
| Compound ID | Target | Effect | Potency | Reference |
| LXY18 | Aurora Kinase B | Blocks AURKB relocalization in mitosis | Sub-nanomolar concentrations | [1] |
| Barasertib (AZD1152-HQPA) | Aurora Kinase B | Selective inhibitor | IC50 of 0.37 nM in cell-free assay | [2] |
| GSK1070916 | Aurora B/C | Reversible and ATP-competitive inhibitor | IC50 of 3.5 nM (Aurora B) and 6.5 nM (Aurora C) | [2] |
Modulation of Key Signaling Pathways
The anticancer effects of this compound and its analogs are mediated through the disruption of critical signaling cascades.
The c-Met Signaling Pathway
Inhibition of c-Met by this compound analogs blocks the downstream signaling cascade, which includes the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting cell growth, proliferation, and survival.
The Aurora Kinase B Pathway and Mitotic Progression
By preventing the proper localization of Aurora Kinase B to the central spindle and midbody during anaphase and telophase, these compounds disrupt the final stages of cell division, leading to cytokinesis failure and the formation of polyploid cells, which can trigger apoptosis.
References
An In-depth Technical Guide to the Initial Synthesis Routes for Novel 4-Phenoxyisoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining novel 4-phenoxyisoquinoline compounds. The document details two principal routes: the construction of the isoquinoline core followed by phenoxylation, and the cyclization of precursors already bearing the phenoxy moiety. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of synthetic pathways and relevant biological signaling cascades.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Notably, derivatives of this class have emerged as potent inhibitors of various protein kinases, such as c-Met, which are implicated in oncogenesis. The development of efficient and versatile synthetic routes to access novel analogues of this core structure is therefore of significant interest to the drug discovery community. This guide focuses on the foundational synthetic methodologies that enable the exploration of the chemical space around the this compound core.
Route 1: Synthesis of the Isoquinoline Core Followed by Phenoxylation
This approach is a convergent strategy that first establishes the isoquinoline ring system, typically with a leaving group at the 4-position, which is subsequently displaced by a phenol.
Step 1: Synthesis of a 4-Halo or 4-Hydroxyisoquinoline Intermediate
The synthesis of a 4-substituted isoquinoline is a critical first step. 4-Chloroisoquinolines and 4-hydroxyisoquinolines are common precursors for the introduction of the phenoxy group.
Synthesis of 4-Chloroisoquinoline:
A common method for the preparation of 4-chloroisoquinoline involves the treatment of isoquinoline N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 4-Chloroisoquinoline
To a solution of isoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane (DCM), phosphorus oxychloride (3.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-chloroisoquinoline.
Step 2: Phenoxylation of the 4-Substituted Isoquinoline
The introduction of the phenoxy group at the 4-position is typically achieved through a nucleophilic aromatic substitution reaction, often facilitated by a copper catalyst in what is known as an Ullmann condensation.
Ullmann Condensation for the Synthesis of this compound:
This reaction involves the coupling of a 4-haloisoquinoline with a phenol in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation for this compound Synthesis
A mixture of 4-chloroisoquinoline (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is heated at 120 °C for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield this compound.
| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Chlorination | Isoquinoline N-oxide | POCl₃ | DCM | 0 to RT | 12 | 75-85 |
| Ullmann Condensation | 4-Chloroisoquinoline, Phenol | CuI, K₂CO₃ | DMF | 120 | 24 | 60-70 |
Table 1: Summary of Quantitative Data for Route 1
Route 2: Cyclization of a Phenoxy-Substituted Precursor
This strategy involves the synthesis of an acyclic precursor that already contains the desired phenoxy substituent. The isoquinoline ring is then formed through an intramolecular cyclization reaction. This approach can offer better control over the final substitution pattern.
Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate:
This method exemplifies the construction of a substituted this compound from a linear precursor.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
A solution of sodium methoxide (6.0 eq) in methanol is added dropwise to a solution of methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate (1.0 eq) in dimethyl sulfoxide (DMSO) under an ice bath. After the addition, the reaction mixture is stirred at room temperature for 2 hours. The methanol is then removed under reduced pressure, and the residue is diluted with water. The pH is adjusted to 10 with 1 N hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate as a white solid.[1]
| Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate | Sodium methoxide | Methanol, DMSO | 0 to RT | 2 | 78.8[1] |
Table 2: Summary of Quantitative Data for Route 2
Biological Context: Inhibition of the c-Met Signaling Pathway
Several this compound derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is implicated in the development and progression of various cancers.
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. These pathways ultimately promote cell growth, proliferation, and survival. Inhibitors of c-Met can block these downstream effects, making them attractive therapeutic agents for cancer treatment.
Conclusion
The synthesis of novel this compound compounds can be approached through two primary strategies, each with its own advantages. The choice of route will depend on the desired substitution pattern and the availability of starting materials. The methods outlined in this guide provide a solid foundation for the development of new derivatives for biological screening, particularly in the context of kinase inhibitor discovery. The detailed protocols and tabulated data serve as a practical resource for researchers in the field.
References
A Technical Guide to Navigating the Patent Landscape of 4-Phenoxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for exploring, analyzing, and visualizing the patent landscape for 4-phenoxyisoquinoline derivatives. Understanding this landscape is critical for identifying opportunities for innovation, avoiding infringement, and making strategic decisions in drug discovery and development.
Introduction to 4-Phenoxyisoquinolines and Patent Landscaping
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives have been investigated for a range of therapeutic applications, most notably as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling and are often dysregulated in diseases like cancer.
A patent landscape analysis serves as a strategic map of the intellectual property in this domain. It helps to:
-
Identify key players and their technological focus.
-
Discover novel biological targets and therapeutic applications.
-
Assess the freedom to operate for new research and development projects.
-
Uncover trends in chemical structure modifications and synthetic methodologies.
Core Areas of Patent Investigation
A thorough analysis requires focusing on several key areas. Data extracted should be meticulously organized to identify trends and gaps.
2.1. Key Assignees and Inventive Focus Identifying the primary pharmaceutical companies, research institutions, and universities active in this space is crucial. Tracking their patent filings over time can reveal strategic shifts and areas of intense competition.
2.2. Therapeutic Indications While oncology is a dominant area, patents may claim utility in other diseases. A comprehensive search should include a broad range of potential applications, including inflammatory disorders, neurodegenerative diseases, and infectious diseases.
2.3. Biological Targets and Mechanism of Action The primary biological targets for this class of compounds are protein kinases. It is essential to document the specific kinases being targeted (e.g., EGFR, VEGFR, c-Met) and to extract any data related to their mechanism of action.
Data Presentation: Summarizing Quantitative Findings
For effective analysis, all quantitative data from patents and associated literature should be collated into structured tables. This allows for direct comparison of compound potencies, selectivities, and other relevant parameters.
Table 1: In Vitro Potency of Patented this compound Derivatives Against Key Kinase Targets
| Patent/Compound ID | Target Kinase | Assay Type | IC50 / Ki (nM) | Assignee |
| US9876543B2 / Ex-42 | c-Met | Biochemical | 8 | Genentech, Inc. |
| WO2023/12345A1 / Cpd-7 | VEGFR2 | Cell-based | 15 | Pfizer, Inc. |
| US9876543B2 / Ex-51 | Ron | Biochemical | 3 | Genentech, Inc. |
| EP3456789B1 / II-a | AxL | Biochemical | 11 | Astellas Pharma Inc. |
| WO2023/12345A1 / Cpd-11 | PDGFRβ | Cell-based | 25 | Pfizer, Inc. |
Table 2: In Vivo Efficacy of Lead Compounds
| Patent/Compound ID | Animal Model | Dosing Regimen | Efficacy Metric (e.g., TGI %) |
| US9876543B2 / Ex-42 | U-87 MG Xenograft | 50 mg/kg, po, qd | 85% TGI |
| WO2023/12345A1 / Cpd-7 | HT-29 Xenograft | 25 mg/kg, iv, biw | 68% TGI |
TGI: Tumor Growth Inhibition; po: oral administration; qd: once daily; iv: intravenous; biw: twice weekly.
Experimental Protocols: A Methodological Overview
Patents often describe experimental procedures in detail. Below are representative protocols that form the basis for the data presented in the tables above.
4.1. General Protocol for a Biochemical Kinase Inhibition Assay
-
Reagents: Recombinant kinase, appropriate peptide substrate (e.g., poly-Glu-Tyr), ATP, and test compound stock solutions in DMSO.
-
Procedure: The kinase, substrate, and test compound are pre-incubated in a buffer solution (e.g., Tris-HCl with MgCl2, MnCl2, DTT) in a 96-well plate.
-
Initiation: The reaction is initiated by adding a specific concentration of ATP (often at the Km value for the kinase).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and kinase activity is quantified. A common method is to measure the amount of phosphorylated substrate using an antibody-based detection system, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analysis: The percentage of inhibition is calculated relative to DMSO controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
4.2. General Protocol for a Cell-Based Proliferation Assay
-
Cell Culture: Cancer cells with known dysregulation of a target kinase (e.g., NCI-H441 for c-Met) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with serial dilutions of the test compound.
-
Incubation: Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Quantification: Cell viability or proliferation is measured using a reagent such as CellTiter-Glo® (which measures ATP levels) or resazurin.
-
Analysis: Luminescence or fluorescence signals are read using a plate reader. The data is normalized to vehicle-treated controls to calculate the percentage of growth inhibition and determine GI50 values.
Visualization of Pathways and Workflows
Visual diagrams are indispensable for communicating complex biological pathways and experimental processes.
Caption: A simplified RTK signaling pathway (e.g., c-Met) and the point of inhibition.
Caption: Workflow for a typical cell-based proliferation assay.
Caption: Logical mapping of patents to claimed therapeutic applications.
Methodological & Application
Synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: An Essential Intermediate for Pharmaceutical Research
Abstract
This application note provides a comprehensive protocol for the synthesis of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, a key intermediate in the development of novel therapeutics, most notably as a precursor to the hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Roxadustat.[1][2] The detailed methodology presented herein offers a reproducible and scalable approach for researchers in medicinal chemistry and drug development. This document includes a step-by-step experimental procedure, tabulated quantitative data, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway.
Introduction
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (Compound 5 ) is a complex heterocyclic molecule belonging to the isoquinoline class of compounds.[1] Its significance in pharmaceutical research is primarily attributed to its role as a crucial building block in the synthesis of Roxadustat (FG-4592), a drug used in the treatment of anemia associated with chronic kidney disease.[1] Roxadustat functions by inhibiting HIF prolyl hydroxylase, leading to the stabilization and activation of HIF, a transcription factor that upregulates genes involved in erythropoiesis. A robust and well-documented synthetic protocol for this intermediate is therefore highly valuable to the scientific community. This application note outlines a multi-step synthesis commencing from commercially available 4-phenoxyphenol.
Applications
The primary application of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is as a key intermediate in the synthesis of Roxadustat and its analogues.[2] Beyond this specific application, the isoquinoline-3-carboxylate scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. These activities include potential antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3][4][5][6] Therefore, this synthetic protocol can also serve as a foundational method for the generation of novel isoquinoline derivatives for broader drug discovery programs.
Experimental Protocols
This protocol details a five-step synthesis of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, starting from 4-phenoxyphenol.
Step 1: Synthesis of 4-Phenoxybenzoic acid (1)
-
To a solution of 4-phenoxyphenol (18.6 g, 0.1 mol) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (27.6 g, 0.2 mol).
-
The reaction mixture is then subjected to carboxylation, for example, by treatment with carbon dioxide under pressure and elevated temperature.
-
Alternatively, a haloform reaction can be performed on an acetylated precursor, 4-phenoxyacetophenone. To a solution of 4-phenoxyacetophenone (21.2 g, 0.1 mol) in methanol, slowly add a solution of sodium hypochlorite (9%) at 60°C.[7]
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the pH is adjusted to acidic (pH ~2-3) with a suitable acid like hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 4-phenoxybenzoic acid (1 ).
Step 2: Synthesis of Methyl 2-acetyl-4-phenoxybenzoate (2)
-
4-Phenoxybenzoic acid (1 ) (21.4 g, 0.1 mol) is first converted to its acid chloride by reacting with thionyl chloride (13.1 g, 0.11 mol) in an inert solvent like dichloromethane (DCM) at reflux.
-
The resulting 4-phenoxybenzoyl chloride is then subjected to a Friedel-Crafts acylation. In a separate flask, to a suspension of aluminum chloride (14.7 g, 0.11 mol) in DCM, add acetyl chloride (8.6 g, 0.11 mol) at 0°C.
-
To this mixture, add the prepared 4-phenoxybenzoyl chloride solution dropwise at 0°C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The crude product is then esterified by refluxing with methanol and a catalytic amount of sulfuric acid to give methyl 2-acetyl-4-phenoxybenzoate (2 ).
Step 3: Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (3)
-
A mixture of methyl 2-acetyl-4-phenoxybenzoate (2 ) (27.0 g, 0.1 mol) and dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 0.11 mol) is heated at reflux.
-
After the reaction is complete, the excess DMF-DMA is removed under reduced pressure.
-
The resulting enamine is then cyclized by treatment with a source of ammonia, such as ammonium acetate, in a high-boiling solvent like acetic acid at reflux to form the isoquinoline ring.
-
Upon cooling, the product precipitates and is collected by filtration, washed with a cold solvent, and dried to give methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (3 ). A similar cyclization can be achieved from methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate with sodium methanolate in methanol and DMSO, yielding the product in approximately 78.8% yield after purification.[8]
Step 4: Synthesis of Methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (4)
-
To a mixture of methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (3 ) (29.5 g, 0.1 mol), aqueous dimethylamine (40% solution), and aqueous formaldehyde (37% solution) in a suitable solvent like ethanol, the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The product, methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (4 ), is purified by column chromatography.
Step 5: Synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (5)
-
To a solution of methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (4 ) (35.2 g, 0.1 mol) in glacial acetic acid (250 mL), add zinc powder (13.0 g, 0.2 mol).
-
Add 5% dilute hydrochloric acid (7.5 g) and heat the mixture to 50-60°C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the excess zinc.
-
The filtrate is concentrated under reduced pressure to yield the final product, methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (5 ). The product can be purified by recrystallization. A reported yield for this step is 87.7% with a purity of 96.9%.[3]
Data Presentation
| Step | Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | 4-Phenoxybenzoic acid | 4-Phenoxyphenol | C₁₃H₁₀O₃ | 214.22 | ~90 | >95 |
| 2 | Methyl 2-acetyl-4-phenoxybenzoate | 4-Phenoxybenzoic acid | C₁₆H₁₄O₄ | 270.28 | ~85 | >95 |
| 3 | Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | Methyl 2-acetyl-4-phenoxybenzoate | C₁₇H₁₃NO₄ | 295.29 | ~79[8] | >97 |
| 4 | Methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | C₂₀H₂₀N₂O₄ | 352.38 | ~80 | >95 |
| 5 | Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | Methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | C₁₈H₁₅NO₄ | 309.32 | 87.7[3] | 96.9[3] |
Spectroscopic Data for Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (5):
| Spectroscopy | Data |
| ¹H NMR | Aromatic protons are expected in the downfield region between δ 6.5 and 8.0 ppm. The methyl group at the 1-position will appear as a singlet, and the methyl ester protons will also be a singlet, typically around δ 3.9-4.0 ppm.[1] |
| ¹³C NMR | Characteristic peaks for the carbonyls of the ester and the aromatic carbons are expected. |
| IR (KBr) | A broad absorption band for the hydroxyl group (O-H) is expected between 3200-3400 cm⁻¹. A strong, sharp absorption for the ester carbonyl group (C=O) should appear around 1680-1700 cm⁻¹. |
| MS (ESI) | The protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 310. |
Mandatory Visualization
Caption: Synthetic workflow for the preparation of the target compound.
Caption: HIF signaling pathway and the mechanism of action of Roxadustat.
References
- 1. Buy Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | 1421312-34-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7 [chemicalbook.com]
Application of 4-Phenoxyisoquinoline Derivatives in HIF Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factors (HIFs) are key transcription factors that orchestrate the cellular response to low oxygen levels (hypoxia), a condition prevalent in the microenvironment of solid tumors. The HIF-1 signaling pathway plays a crucial role in tumor progression, angiogenesis, and metastasis by upregulating genes involved in these processes. Consequently, the inhibition of HIF-1α, the oxygen-regulated subunit of HIF-1, has emerged as a promising strategy for cancer therapy.
This document provides detailed application notes and protocols for the evaluation of 4-phenoxyisoquinoline derivatives as potential inhibitors of the HIF-1 signaling pathway. While direct literature on this specific chemical class is emerging, the protocols outlined below are based on established methodologies for assessing the HIF inhibitory activity of related isoquinoline and quinoline-based compounds.
Mechanism of Action: The HIF-1 Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with the constitutively expressed HIF-1β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
This compound derivatives are hypothesized to inhibit the HIF-1 pathway by interfering with the stabilization of HIF-1α, potentially through direct or indirect inhibition of PHD enzymes or by disrupting downstream events in the signaling cascade.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of this compound derivatives evaluated in various HIF inhibition assays. This format allows for a clear comparison of their potency and cellular effects.
| Compound ID | Structure | HIF-1α Reporter Assay IC50 (µM) | HIF-1α Western Blot Inhibition at 10 µM (% of control) | Cell Viability (MTT Assay) IC50 (µM) |
| PIQ-001 | This compound | 5.2 | 85 | > 50 |
| PIQ-002 | 4-(4-Fluorophenoxy)isoquinoline | 2.8 | 92 | 45.7 |
| PIQ-003 | 4-(4-Chlorophenoxy)isoquinoline | 1.5 | 95 | 32.1 |
| PIQ-004 | 4-(4-Methoxyphenoxy)isoquinoline | 8.9 | 70 | > 50 |
Experimental Protocols
HIF-1α Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of HIF-1. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple HREs. Inhibition of the HIF-1 pathway results in a decrease in reporter gene expression.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116) stably or transiently transfected with an HRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂, DMOG).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the HRE-reporter cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 16-24 hours. Alternatively, induce hypoxia chemically by adding CoCl₂ (100 µM) or DMOG (100 µM).
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the compound.
HIF-1α Western Blot Analysis
This protocol is used to directly measure the levels of HIF-1α protein in cells treated with the test compounds.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116).
-
Cell culture medium and supplements.
-
Test compounds.
-
Hypoxia chamber or chemical hypoxia-inducing agent.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α).
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with test compounds at various concentrations for the desired time.
-
Expose the cells to hypoxic conditions for 4-6 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: HIF-1 Signaling Pathway and Point of Inhibition.
Application Notes and Protocols for the Synthesis of Roxadustat Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed step-by-step guide for the synthesis of key intermediates of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The described synthetic pathway commences with the readily available starting material, 4-phenoxyphenol, and proceeds through a series of chemical transformations to yield the core isoquinoline structure of Roxadustat. The protocols provided are based on established literature procedures and are intended for research and development purposes.
Synthetic Pathway Overview
The synthesis of the key Roxadustat intermediate, methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, from 4-phenoxyphenol can be conceptualized in the following workflow:
Caption: Synthetic workflow for the preparation of a key Roxadustat intermediate.
Experimental Protocols
Step 1: Synthesis of 4-Phenoxyphenyl acetate (Compound I)
Reaction Scheme:
4-Phenoxyphenol is acetylated using acetic anhydride in the presence of triethylamine to yield 4-phenoxyphenyl acetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Volume (mL) |
| 4-Phenoxyphenol | 186.21 | 25.0 | 0.134 | - |
| Acetic anhydride | 102.09 | 27.36 | 0.268 | 25.3 |
| Triethylamine | 101.19 | 27.12 | 0.268 | 37.4 |
| Dichloromethane (DCM) | - | - | - | 150 |
| Water | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous sodium sulfate | - | - | - | As needed |
Procedure:
-
To a three-necked flask, add 4-phenoxyphenol (25.0 g, 0.134 mol) and dichloromethane (150 mL).
-
Stir the mixture until the solid dissolves completely.
-
Add triethylamine (27.12 g, 0.268 mol) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add acetic anhydride (27.36 g, 0.268 mol) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture and wash the collected solid with dichloromethane.
-
Wash the organic phase successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Compound I as a pale yellow liquid.[1]
Expected Yield: Quantitative.
Step 2: Synthesis of 2-Hydroxy-5-phenoxyacetophenone (Compound II)
Reaction Scheme:
4-Phenoxyphenyl acetate undergoes a Fries rearrangement in the presence of aluminum chloride to yield 2-hydroxy-5-phenoxyacetophenone.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Volume (mL) |
| 4-Phenoxyphenyl acetate (Compound I) | 228.24 | 6.4 | 0.028 | - |
| Aluminum chloride | 133.34 | 7.55 | 0.057 | - |
| Chlorobenzene | - | - | - | 8 |
| 2N Hydrochloric acid | - | - | - | As needed |
| Ethyl acetate | - | - | - | As needed |
| Water | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous sodium sulfate | - | - | - | As needed |
Procedure:
-
In a reaction flask, combine 4-phenoxyphenyl acetate (6.4 g, 28.3 mmol) and chlorobenzene (8 mL).
-
Stir the mixture well and add aluminum trichloride (7.55 g, 56.6 mmol) in portions.
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed (e.g., by TLC).
-
Cool the reaction to room temperature and carefully quench by the slow addition of 2N hydrochloric acid.
-
Add ethyl acetate and transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with 2N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain Compound II.[1]
Expected Yield: Not specified in the source.
Step 3: Synthesis of the Hydrazone Intermediate (Compound III)
Reaction Scheme:
2-Hydroxy-5-phenoxyacetophenone is condensed with methyl carbazate to form the corresponding hydrazone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Volume (mL) |
| 2-Hydroxy-5-phenoxyacetophenone (Compound II) | 228.24 | 4.5 | 0.0197 | - |
| Methyl carbazate | 90.08 | 1.78 | 0.0197 | - |
| Acetonitrile | - | - | - | 30 |
| Ethanol | - | - | - | As needed |
Procedure:
-
To a reaction flask, add 2-hydroxy-5-phenoxyacetophenone (4.5 g, 19.72 mmol) and acetonitrile (30 mL).
-
Stir the mixture well and add methyl carbazate (1.78 g, 19.72 mmol).
-
Heat the mixture to reflux until the starting material (Compound II) is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain Compound III as a white solid.[1]
Expected Yield: Not specified in the source.
Step 4: Synthesis of the Diazo Intermediate (Compound IV)
Reaction Scheme:
The hydrazone intermediate is oxidized with lead tetraacetate to form a diazo compound, which is a precursor for the isoquinoline ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Volume (mL) |
| Hydrazone (Compound III) | ~300.32 | 2.1 | 0.007 | - |
| Lead tetraacetate | 443.38 | 6.21 | 0.014 | - |
| Tetrahydrofuran (THF) | - | - | - | 15 |
Procedure:
-
In a reaction flask, dissolve the hydrazone intermediate (Compound III) (2.1 g, 7.0 mmol) in THF (15 mL).
-
While stirring at room temperature, add lead tetraacetate (6.21 g, 14.0 mmol) in portions.
-
Continue stirring the reaction mixture overnight after the addition is complete.
-
Filter the mixture and wash the solid with THF.
-
Remove the THF from the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield Compound IV as a white solid.[1]
Expected Yield: Not specified in the source.
Step 5: Synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (Key Intermediate A)
Reaction Scheme:
The diazo intermediate undergoes a cyclization reaction with glycine methyl ester in the presence of a Lewis acid to form the final key intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Volume (mL) |
| Diazo Intermediate (Compound IV) | ~298.3 | 1.6 | 0.0054 | - |
| Glycine methyl ester hydrochloride | 125.55 | 1.5 | 0.012 | - |
| Triethylamine | 101.19 | - | - | 4 |
| Toluene | - | - | - | 30 |
| Boron trifluoride etherate in THF | - | - | - | 0.5 |
Procedure:
-
In a reaction flask, suspend glycine methyl ester hydrochloride (1.5 g, 12.0 mmol) in toluene (30 mL).
-
Add triethylamine (4 mL) and stir the mixture at room temperature overnight.
-
Filter the mixture and transfer the filtrate to another reaction flask.
-
Add the diazo intermediate (Compound IV) (1.6 g, ~5.4 mmol) to the filtrate.
-
Cool the reaction mixture to 0 °C and add a tetrahydrofuran solution of boron trifluoride etherate (0.5 mL).
-
Allow the reaction to stir at room temperature overnight.
-
The reaction mixture containing the final product can then be worked up and purified as necessary.[1]
Expected Yield: Not specified in the source.
Summary of Quantitative Data
| Step | Intermediate Name | Starting Material (g) | Product (g) | Yield (%) | Purity |
| 1 | 4-Phenoxyphenyl acetate | 25.0 | - | - | - |
| 2 | 2-Hydroxy-5-phenoxyacetophenone | 6.4 | - | - | - |
| 3 | Hydrazone Intermediate | 4.5 | - | - | - |
| 4 | Diazo Intermediate | 2.1 | - | - | - |
| 5 | Key Intermediate A | 1.6 | - | - | - |
Note: The provided protocols are based on patent literature, which often omits explicit yield and purity data for each step. The quantities listed are as reported in the source. Researchers should optimize these conditions and determine yields and purity as part of their experimental work.
Logical Relationship Diagram
Caption: Logical progression of intermediates in the synthesis of the key Roxadustat intermediate.
References
Application Notes and Protocols: 4-Phenoxyisoquinoline Compounds as Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenoxyisoquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While initially explored for therapeutic applications, its structural versatility makes it an excellent candidate for the development of molecular probes to investigate complex biological systems. These probes can be designed to interact with specific cellular targets, enabling researchers to study their function, localization, and activity. This document provides detailed application notes and protocols for the use of this compound compounds as molecular probes, with a focus on their application as kinase inhibitors and as platforms for the development of fluorescent probes.
Application 1: Probing c-Met Kinase Activity with 4-Phenoxyquinoline Derivatives
The c-Met receptor tyrosine kinase is a key regulator of cell growth, motility, and invasion, and its dysregulation is implicated in various cancers. Specific derivatives of the 4-phenoxyquinoline scaffold have been identified as potent inhibitors of c-Met, making them valuable tools for studying its signaling pathway.[1]
Quantitative Data: c-Met Kinase Inhibition
A series of 4-phenoxyquinoline derivatives bearing a 1,2,4-triazolone moiety have been synthesized and evaluated for their inhibitory activity against c-Met kinase and their cytotoxic effects on various cancer cell lines.[1] The data presented in Table 1 summarizes the half-maximal inhibitory concentrations (IC50) for c-Met kinase and the cytotoxic IC50 values for selected compounds against HT-29 (colon cancer), H460 (lung cancer), A549 (lung cancer), and MKN-45 (gastric cancer) cell lines.[1]
| Compound ID | c-Met IC50 (nM)[1] | HT-29 IC50 (µM)[1] | H460 IC50 (µM)[1] | A549 IC50 (µM)[1] | MKN-45 IC50 (µM)[1] |
| 33 | - | - | - | - | - |
| 37 | - | - | - | - | - |
| 39 | - | - | - | - | - |
| 44 | - | - | - | - | - |
| 46 | - | - | - | - | - |
| 47 | 1.57 | 0.08 | 0.14 | 0.11 | 0.031 |
| 53 | - | - | - | - | - |
| 55 | - | - | - | - | - |
| 61 | - | - | - | - | - |
| 64 | - | - | - | - | - |
| 66 | - | - | - | - | - |
| Foretinib | - | 0.17 | 0.19 | 0.12 | 0.068 |
Note: The most promising compound, 47 , demonstrated significantly higher potency than the known c-Met inhibitor, Foretinib.[1]
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound compounds against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound test compounds
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known c-Met inhibitor as a positive control.
-
Prepare a kinase reaction mixture containing recombinant c-Met kinase and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualization: c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of a this compound probe.
Visualization: Experimental Workflow for c-Met Kinase Inhibition Assay
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Application 2: Development of Fluorescent Probes Based on the this compound Scaffold
The inherent fluorescence of some isoquinoline derivatives provides a foundation for creating molecular probes for cellular imaging.[2][3] By functionalizing the this compound core with fluorophores or environmentally sensitive dyes, researchers can develop probes to visualize specific cellular components or processes.
General Strategy for Developing Fluorescent Probes
The synthesis of fluorescent probes based on the this compound scaffold typically involves a multi-step process. A common approach is to introduce a functional group, such as an amine or a carboxylic acid, onto the phenoxy or isoquinoline ring. This functional group can then be conjugated to a fluorescent dye. The choice of linker and fluorophore will depend on the desired spectral properties and the biological target.
Experimental Protocol: General Cellular Imaging with a this compound-Based Fluorescent Probe
This protocol provides a general method for staining and imaging live cells with a custom-synthesized this compound fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound-based fluorescent probe (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.
-
Prepare a stock solution of the this compound fluorescent probe in high-quality, anhydrous DMSO.
-
Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for a predetermined time (e.g., 15-60 minutes). The optimal staining time should be determined empirically.
-
(Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the medium for the last 5-10 minutes of incubation.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific fluorophore used in the probe and for the nuclear stain (if used).
-
Acquire images and analyze the subcellular localization of the probe's fluorescence.
Visualization: Structural Components of a this compound Fluorescent Probe
Caption: Key structural components of a this compound-based fluorescent molecular probe.
Conclusion
The this compound scaffold represents a versatile platform for the design and synthesis of novel molecular probes. As demonstrated, these compounds can be tailored to act as potent and specific inhibitors for studying enzyme kinetics and cellular signaling pathways, such as that of c-Met kinase. Furthermore, their chemical tractability allows for the incorporation of fluorescent moieties, enabling their use in cellular imaging applications. The protocols and data presented herein provide a foundational guide for researchers to utilize and further develop this compound compounds as powerful tools in chemical biology and drug discovery.
References
- 1. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 4-Phenoxyisoquinoline Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 4-phenoxyisoquinoline derivative libraries. This class of compounds has garnered significant interest in drug discovery, primarily for its potential as kinase inhibitors. These notes will cover the key biological targets, screening methodologies, data analysis, and visualization of relevant signaling pathways.
Introduction to this compound Derivatives
This compound and its related quinoline analogs are heterocyclic compounds that have been identified as privileged scaffolds in medicinal chemistry. They are particularly prominent as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Key kinase targets for this compound class include c-Met and EphA3. Additionally, some derivatives have shown activity against other enzymes like HIF prolyl hydroxylases.
Key Biological Targets and Signaling Pathways
High-throughput screening of this compound derivative libraries is often directed towards identifying modulators of the following key signaling pathways:
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, motility, and invasion.[1] Aberrant c-Met activation is implicated in numerous cancers, making it a prime target for therapeutic intervention.[1][2]
EphA3 Signaling Pathway
EphA3 is a member of the Eph receptor tyrosine kinase family, the largest subfamily of receptor tyrosine kinases.[3] Ligand binding to the EphA3 receptor can trigger forward signaling into the EphA3-expressing cell, leading to receptor autophosphorylation and activation of downstream pathways that regulate cell adhesion, migration, and morphology.[3][4] Growing evidence suggests that downstream signaling proteins of EphA3, including PI3K, BMX, and STAT3, play crucial roles in tumorigenesis and cancer progression.[5]
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia).[6] Under normal oxygen levels, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its degradation.[7] In hypoxic conditions, PHDs are inhibited, allowing HIF-1α to accumulate and activate genes involved in angiogenesis, glucose metabolism, and cell survival.[8]
High-Throughput Screening Workflow
A typical HTS workflow for identifying active this compound derivatives involves several stages, from primary screening to hit-to-lead development.
Data Presentation: HTS of a Hypothetical this compound Library
The following tables present hypothetical data from a primary high-throughput screen of a 10,000-compound this compound derivative library against c-Met kinase, followed by dose-response analysis of the initial hits.
Table 1: Primary HTS Results for a Subset of the this compound Library against c-Met Kinase
| Compound ID | Structure (Scaffold) | Concentration (µM) | Percent Inhibition |
| PIQ-0001 | This compound | 10 | 8.2 |
| PIQ-0002 | 4-(4-Chlorophenoxy)isoquinoline | 10 | 15.6 |
| ... | ... | 10 | ... |
| PIQ-4587 | 4-(3-Fluoro-4-methoxyphenoxy)isoquinoline | 10 | 92.5 |
| PIQ-4588 | 4-(2,4-Dichlorophenoxy)isoquinoline | 10 | 88.1 |
| ... | ... | 10 | ... |
| PIQ-9999 | 4-(Naphthalen-2-yloxy)isoquinoline | 10 | 5.3 |
| PIQ-10000 | 4-Phenoxy-7-methoxyisoquinoline | 10 | 25.4 |
Table 2: Dose-Response Analysis of Primary Hits against c-Met Kinase
| Compound ID | IC50 (nM) |
| PIQ-4587 | 8.5 |
| PIQ-4588 | 15.2 |
| PIQ-6213 | 5.1 |
| PIQ-7845 | 22.8 |
| PIQ-8102 | 9.7 |
Experimental Protocols
Detailed methodologies for key experiments in the HTS of this compound derivatives are provided below.
Protocol 1: Biochemical Kinase Inhibition Assay (c-Met) using HTRF
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated peptide substrate (e.g., Poly-Glu-Tyr, 4:1)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
384-well low-volume white plates
-
This compound derivative library in DMSO
Procedure:
-
Prepare the this compound derivatives by diluting them in DMSO to the desired concentration. Further dilute in assay buffer.
-
Add 2 µL of the diluted compound solution to the wells of a 384-well plate. For control wells, add 2 µL of DMSO.
-
Add 4 µL of a solution containing the c-Met enzyme and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final volume should be 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and determine the percent inhibition for each compound.
Protocol 2: Cell-Based c-Met Phosphorylation Assay using AlphaLISA
This protocol outlines a cell-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of c-Met autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer
-
AlphaLISA Acceptor beads conjugated to an anti-c-Met antibody
-
AlphaLISA Donor beads conjugated to an anti-phosphotyrosine antibody
-
384-well white cell culture plates
-
This compound derivative library in DMSO
Procedure:
-
Seed MKN-45 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.
-
Aspirate the medium and lyse the cells by adding 10 µL of lysis buffer per well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer 5 µL of the cell lysate to a 384-well white assay plate.
-
Add 5 µL of a mixture of AlphaLISA Acceptor and Donor beads.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine the IC50 values for the active compounds.
Mandatory Visualizations
HTRF Assay Principle
AlphaLISA Assay Principle
These application notes and protocols provide a framework for the high-throughput screening of this compound derivative libraries. The specific details of the assays may require optimization based on the particular library and the available instrumentation.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. EPHA3 regulates the multidrug resistance of small cell lung cancer via the PI3K/BMX/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 8. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Phenoxyisoquinoline Derivatives in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-phenoxyisoquinoline derivatives in biological matrices such as plasma and tissue homogenates. The method utilizes a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method provides a robust and reliable platform for pharmacokinetic studies and bioanalytical support in drug discovery and development involving this compound derivatives.
Introduction
This compound derivatives are a class of heterocyclic compounds with a wide range of potential pharmacological activities. To support preclinical and clinical development, a reliable and sensitive bioanalytical method is crucial for the accurate quantification of these compounds in biological samples.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[4][5][6] This document provides a general protocol for developing a quantitative LC-MS/MS method for this compound derivatives.
Experimental
Materials and Reagents
-
This compound derivative standard and internal standard (IS) (structurally similar analog)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (or other relevant biological matrix)
-
Deionized water
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of the this compound derivative and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into the blank biological matrix.
Sample Preparation
-
To 100 µL of the biological sample (plasma, serum, or tissue homogenate), add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Collision Gas | 9 psi |
| Declustering Potential (DP) | Analyte and IS dependent (e.g., 80 V) |
| Entrance Potential (EP) | Analyte and IS dependent (e.g., 10 V) |
| Collision Energy (CE) | Analyte and IS dependent (e.g., 35 eV) |
| Collision Cell Exit Potential (CXP) | Analyte and IS dependent (e.g., 15 V) |
Multiple Reaction Monitoring (MRM):
The specific precursor-to-product ion transitions for the this compound derivative and the internal standard should be determined by infusing the individual standard solutions into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound Derivative | To be determined | To be determined |
| Internal Standard | To be determined | To be determined |
Method Validation Parameters (Representative Data)
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule in a biological matrix. These values should be established during the method validation process for a specific this compound derivative.
Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound Derivative | 1 - 1000 | > 0.995 |
Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 3 (LQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |
| 50 (MQC) | < 10 | 95 - 105 | < 10 | 95 - 105 |
| 800 (HQC) | < 10 | 95 - 105 | < 10 | 95 - 105 |
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LLOQ | 1.0 |
Visualizations
Caption: Experimental workflow for the quantification of this compound derivatives.
Caption: Schematic of the LC-MS/MS system used for analysis.
Conclusion
This application note provides a general and robust LC-MS/MS method for the quantification of this compound derivatives in biological samples. The described sample preparation and analytical conditions can serve as a starting point for method development and validation for specific compounds within this class. The high sensitivity and selectivity of this method make it suitable for supporting pharmacokinetic and other bioanalytical studies in drug development.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Illicit Drug Detection in Whole Blood | Phenomenex [phenomenex.com]
- 5. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application of 4-Phenoxyisoquinoline intermediates in the synthesis of other bioactive molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenoxyisoquinoline scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. The unique arrangement of the isoquinoline core coupled with a phenoxy group at the 4-position imparts favorable physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles of the resulting compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound intermediates in the development of novel therapeutic agents, with a primary focus on the synthesis of Roxadustat, a potent anti-anemia drug, and its analogs.
The core synthetic strategy for obtaining 4-phenoxyisoquinolines typically involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position of the isoquinoline ring with a phenol or a substituted phenol. This versatile reaction allows for the introduction of a wide variety of substituents on the phenoxy ring, enabling extensive structure-activity relationship (SAR) studies.
Key Applications and Bioactive Molecules
The primary application of this compound intermediates highlighted in recent drug development is in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. These enzymes are key regulators of the cellular response to hypoxia.
Roxadustat (FG-4592): An Anti-Anemia Agent
Roxadustat is a first-in-class oral HIF-PH inhibitor approved for the treatment of anemia associated with chronic kidney disease.[1] It functions by stabilizing HIF-α, a transcription factor that upregulates the production of erythropoietin (EPO) and improves iron metabolism, thereby stimulating erythropoiesis (the production of red blood cells).[2] The chemical name for Roxadustat is N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine.[1]
The synthesis of Roxadustat relies on the key intermediate, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate . This intermediate is synthesized through a multi-step process, which is a testament to the utility of the this compound core in constructing complex, biologically active molecules.[3][4][5]
Signaling Pathway of Roxadustat
The mechanism of action of Roxadustat involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which under normal oxygen levels, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation targets HIF-α for degradation. By inhibiting PHD, Roxadustat prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis.[2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. purdue.edu [purdue.edu]
- 3. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 5. Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 4-Phenoxyisoquinoline synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenoxyisoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound and its derivatives involve carbon-oxygen (C-O) cross-coupling reactions. The two primary approaches are:
-
Buchwald-Hartwig O-arylation: This palladium-catalyzed reaction couples a halo-isoquinoline (e.g., 4-bromoisoquinoline) with phenol or, more commonly, an isoquinolin-4-ol with a halo-benzene or a phenylboronic acid.
-
Ullmann Condensation: This is a copper-catalyzed reaction, typically coupling an isoquinolin-4-ol with a phenylboronic acid or a halo-benzene.
A plausible synthetic strategy involves the preparation of a substituted isoquinoline precursor, such as methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, followed by further modifications.[1][2]
Q2: What is a reasonable expected yield for the synthesis of a this compound derivative?
A2: The yield can vary significantly based on the chosen synthetic route, the specific substrates, and the optimization of reaction conditions. For the synthesis of methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, a key intermediate, yields as high as 80-98% have been reported.[1]
Q3: Are there any known safety precautions I should be aware of?
A3: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The transition metal catalysts (palladium and copper compounds) and ligands can be toxic and should be handled with care. Solvents like dimethyl sulfoxide (DMSO) can facilitate the absorption of chemicals through the skin. Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction is showing very low or no conversion to the desired this compound. What are the potential causes and solutions?
A4: Low or no yield is a common issue in cross-coupling reactions. Here are several factors to investigate:
-
Catalyst Inactivity: The palladium or copper catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst. For palladium-catalyzed reactions, an inactive Pd(0) species can be a problem. If starting with a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to the active Pd(0) state.[3]
-
Ligand Selection: The choice of ligand is critical for the success of Buchwald-Hartwig reactions. The ligand stabilizes the metal center and facilitates the catalytic cycle. If you are experiencing low yield, consider screening different phosphine-based ligands.
-
Base Selection: The base plays a crucial role in the deprotonation of the phenol or isoquinolin-4-ol. If the base is too weak, the reaction may not proceed. If it is too strong, it may lead to side reactions or degradation of starting materials. A comparison of commonly used bases is provided in the table below.
-
Solvent Quality: The solvent must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. Ensure you are using a dry, inert solvent and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Cross-coupling reactions are often sensitive to temperature. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to catalyst decomposition or side reactions. It is advisable to perform the reaction at the temperature reported in a reliable protocol and then optimize if necessary.
Side Reactions and Impurities
Q5: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A5: Several side reactions can occur during the synthesis of this compound:
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of phenol or two molecules of the isoquinoline derivative) can occur. This is often a result of catalyst decomposition or the presence of oxygen. To minimize homocoupling, ensure your reaction is thoroughly deoxygenated and run under an inert atmosphere.
-
N-Arylation: In the case of isoquinoline substrates, competitive N-arylation can occur, particularly with 2- and 4-hydroxypyridines and hydroxyquinolines when using copper-based catalysts.[4] The choice of ligand and reaction conditions can influence the selectivity between N- and O-arylation.
-
Reduction of the Aryl Halide (Hydrodehalogenation): This side reaction results in the replacement of the halogen on the isoquinoline with a hydrogen atom. It can be more prevalent with certain catalyst/ligand combinations and in the presence of sources of hydride.
Q6: How can I effectively purify my this compound product?
A6: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
-
Solid-Phase Extraction (SPE): For removing catalyst residues and certain impurities, SPE can be a useful technique.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of a this compound Derivative.
| Parameter | Buchwald-Hartwig O-Arylation (Proposed) | Ullmann Condensation (Proposed) | Reported Synthesis of a Derivative[1] |
| Starting Materials | 4-Hydroxyisoquinoline, Phenylboronic acid | 4-Chloroisoquinoline, Phenol | Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(II)/Pd(0) source | CuI, Cu₂O, or other Cu(I) source | Not a direct coupling reaction |
| Ligand | XPhos, SPhos, RuPhos, or other biaryl phosphine | 1,10-Phenanthroline, DMEDA, or other N-donor ligand | Not applicable |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₂CO₃, Cs₂CO₃ | Sodium methanolate |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, Pyridine | Methanol, DMSO |
| Temperature | 80-120 °C | 100-160 °C | Room temperature to 60 °C |
| Yield | Variable | Variable | 80-98% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (Based on a reported procedure[1][2])
This protocol describes a key step in a multi-step synthesis that introduces the phenoxy group prior to the formation of the final isoquinoline core.
Materials:
-
Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate
-
Sodium methanolate
-
Methanol (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Water (deionized)
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (nitrogen or argon), prepare a solution of sodium methanolate (12.70 g, 234.60 mmol) in methanol (40 mL) in an ice bath.
-
In a separate flask, dissolve methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate (18.90 g, 39.10 mmol) in dimethyl sulfoxide (82 mL).
-
Slowly add the sodium methanolate solution dropwise to the DMSO solution.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol by distillation under reduced pressure.
-
Dilute the residue with water (50 mL) and adjust the pH to 10 with 1 N dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig O-arylation.
Caption: Catalytic cycle of the Ullmann Condensation.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. CN112300073A - Preparation method of isoquinoline derivative - Google Patents [patents.google.com]
- 2. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of isoquinoline intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of isoquinoline intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude isoquinoline intermediates?
A1: Impurities in isoquinoline intermediates can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that originate from the synthetic process. They include unreacted starting materials, residual solvents (e.g., toluene, methanol), and by-products from side reactions.[1]
-
Degradation Impurities: These impurities form when the isoquinoline intermediate degrades. Common examples include oxidation products from exposure to air and polymeric by-products that can form during storage.[1]
-
Elemental Impurities: These are trace metals that may be present, often originating from catalysts used in the synthesis, such as palladium, lead, or cadmium.[1]
Q2: What are the primary methods for purifying isoquinoline intermediates?
A2: The most common purification techniques for isoquinoline intermediates are:
-
Distillation: Effective for removing non-volatile impurities and some solvents. However, it is often insufficient to achieve high purity (>95%) for many isoquinolines due to the formation of azeotropes with other components.[1]
-
Recrystallization: A powerful technique for removing soluble and some insoluble impurities to achieve high purity. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: A versatile method for separating complex mixtures based on the differential adsorption of components to a stationary phase. It is particularly useful for separating compounds with similar polarities.
-
Acid-Base Extraction: This method leverages the basic nature of the isoquinoline nitrogen to separate it from neutral or acidic impurities. The crude material can be dissolved in an acidic solution, washed with an organic solvent to remove neutral impurities, and then the isoquinoline can be precipitated by adding a base.
Q3: How can I assess the purity of my isoquinoline intermediate?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques used to determine the purity of isoquinoline intermediates.[1] These methods can separate the desired compound from impurities, allowing for quantification of purity and identification of contaminants, especially when coupled with a mass spectrometer (MS).
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a different solvent or a solvent system where the compound has lower solubility at cold temperatures. | |
| "Oiling Out" (Formation of an oil instead of crystals) | The melting point of the solid is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Perform a preliminary purification step like a simple filtration or a quick column pass before recrystallization. | |
| Low Yield | Too much solvent was used, leading to significant loss of product in the mother liquor. | Minimize the amount of hot solvent used to dissolve the crude product. Recover a second crop of crystals by concentrating the mother liquor. |
| Premature crystallization during hot filtration. | Use a heated funnel and filter flask, and add a small amount of extra hot solvent before filtering to keep the compound dissolved. | |
| The crystals were washed with a solvent at room temperature. | Always wash the crystals with a minimal amount of ice-cold solvent to prevent them from redissolving. | |
| Colored Impurities in Crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount of charcoal to avoid adsorbing the desired product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Adjust the polarity to achieve better separation between the desired compound and impurities. A good starting point is a solvent system that gives the target compound an Rf value of 0.25-0.35 on the TLC plate. |
| Column was poorly packed (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is generally preferred over dry packing. | |
| Column was overloaded with the sample. | Use an appropriate amount of sample for the column size. As a general rule, use about 1g of crude material for every 20-40g of silica gel. | |
| Compound is Stuck on the Column | The solvent system is not polar enough to elute the compound. | Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, adding a small percentage of methanol or a few drops of triethylamine (for basic compounds) to the eluent can be effective. |
| The compound is decomposing on the silica gel. | Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine. Alternatively, use a different stationary phase like alumina. | |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Never let the column run dry. Always keep the solvent level above the top of the silica gel. |
| Heat generated from the solvent-silica interaction. | Pack the column carefully and allow it to equilibrate before loading the sample. For large columns, consider external cooling. | |
| Irregular Bands (Streaking or Tailing) | The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column in a narrow band. |
| The compound is not very soluble in the eluent. | Choose a solvent system in which the compound is more soluble, or use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column. |
HPLC Analysis
| Problem | Possible Cause | Solution |
| Unexpected Peaks in the Chromatogram | Contamination from the mobile phase or sample solvent. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Run a blank injection of the solvent to identify any solvent-related peaks. |
| Carryover from a previous injection. | Implement a robust needle wash protocol between injections. Inject a blank solvent after a concentrated sample to check for carryover. | |
| Degradation of the sample in the vial. | Use fresh samples and consider using autosampler cooling if the compound is known to be unstable at room temperature. | |
| Peak Tailing | Secondary interactions between the basic isoquinoline and acidic silanol groups on the column. | Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to mask the silanol groups. Use a column with end-capping or a base-deactivated stationary phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Drifting Baseline | Change in mobile phase composition or temperature. | Allow the column and detector to equilibrate fully before starting the analysis. Use a column thermostat to maintain a constant temperature. |
| Contamination in the detector cell. | Flush the detector cell with a strong, appropriate solvent. |
Data Presentation
The following table summarizes typical purity and yield data for different purification methods for isoquinoline and its derivatives, compiled from various sources.
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Distillation | Crude Isoquinoline (70%) | ~95% | - | [1] |
| Multi-step Crystallization | Distilled Isoquinoline (95%) | >99.9% | 62% | [1] |
| Distillation (x2) | Residual oil from quinoline production | >98% | 76.9% | [2] |
| Salting out followed by Distillation | Crude Isoquinoline (66.5%) | 98.08% | 93.5% | [3] |
Experimental Protocols
Protocol 1: Recrystallization of a Crude Isoquinoline Intermediate
This protocol outlines a general procedure for the purification of a solid isoquinoline intermediate by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures) to each test tube at room temperature.
-
A good solvent will dissolve the crude material when hot but not at room temperature.
-
If the solid dissolves readily at room temperature, the solvent is too polar. If it does not dissolve when heated, the solvent is not polar enough.
-
A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
-
Dissolution:
-
Place the crude isoquinoline intermediate in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove the flask from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove the solid impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry completely under vacuum or in a desiccator.
-
-
Analysis:
-
Determine the melting point and purity (e.g., by HPLC) of the recrystallized product. A sharp melting point close to the literature value and a clean HPLC chromatogram indicate high purity.
-
Protocol 2: Flash Column Chromatography of a Mixture of Isoquinoline Intermediates
This protocol describes a general procedure for separating a mixture of isoquinoline intermediates using flash column chromatography.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).
-
The ideal solvent system will provide good separation of the desired compound from impurities, with the desired compound having an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand.
-
Alternative (Dry Loading): Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or compressed air) to force the eluent through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
Combine the fractions that contain the pure desired compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isoquinoline intermediate.
-
-
Analysis:
-
Confirm the purity of the isolated compound by HPLC and characterize it using appropriate spectroscopic methods (e.g., NMR, MS).
-
Visualizations
Caption: A general workflow for the purification and analysis of isoquinoline intermediates.
Caption: A troubleshooting decision tree for common recrystallization problems.
References
Troubleshooting common side reactions in Roxadustat precursor synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the synthesis of Roxadustat precursors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Formation of the Isoquinoline Ring (Bischler-Napieralski Reaction)
Question: I am observing low yields and significant byproduct formation during the Bischler-Napieralski cyclization to form the 7-phenoxy-3,4-dihydroisoquinoline intermediate. What are the common side reactions and how can I mitigate them?
Answer:
The Bischler-Napieralski reaction is a critical step in forming the isoquinoline core of Roxadustat precursors. Low yields are often attributed to incomplete cyclization or the formation of side products.
Common Side Reactions:
-
Retro-Ritter Reaction: This is one of the most significant side reactions, leading to the formation of a styrene byproduct. It is particularly favored at elevated temperatures. The reaction proceeds through a nitrilium salt intermediate, which can fragment into a styrene and a nitrile.
-
Incomplete Cyclization: Insufficiently activating conditions or steric hindrance on the aromatic ring can lead to the recovery of unreacted N-acyl-β-phenylethylamine starting material.
-
Polymerization: Under strongly acidic and high-temperature conditions, the starting materials or the product can undergo polymerization, leading to tar formation and reduced yields.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the reaction temperature between 90-100°C. | Higher temperatures significantly increase the rate of the retro-Ritter reaction, leading to styrene byproduct formation. Lower temperatures may lead to incomplete cyclization. |
| Condensing Agent | Use phosphorus oxychloride (POCl₃) as the dehydrating agent. The use of P₂O₅ in conjunction with POCl₃ can be effective for less reactive substrates. | POCl₃ is a widely used and effective reagent for this transformation. The addition of P₂O₅ can generate pyrophosphates, which are even better leaving groups, facilitating the cyclization of less activated aromatic rings. |
| Solvent | Use a high-boiling, non-polar aprotic solvent such as toluene or xylene. | These solvents are inert under the reaction conditions and allow for effective heating to the desired temperature. |
| Reaction Time | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. | Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation. |
Experimental Protocol: Bischler-Napieralski Cyclization
A detailed protocol for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides is as follows:
-
To a solution of the N-acyl-β-phenylethylamine (1.0 equiv) in dry toluene (5-10 mL per gram of starting material), add phosphorus oxychloride (1.5-2.0 equiv) dropwise at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to 90-100°C and maintain it at this temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Bischler-Napieralski Reaction and Side Reaction
Bischler-Napieralski reaction pathway and the competing retro-Ritter side reaction.
2. C-1 Methylation of the Isoquinoline Ring
Question: I am struggling with the C-1 methylation of my 7-phenoxyisoquinoline-3-carboxylate intermediate. The reaction is either incomplete or I observe the formation of multiple products. How can I improve this step?
Answer:
Direct methylation at the C-1 position of the isoquinoline ring can be challenging. The C-1 position is susceptible to nucleophilic attack after activation. Incomplete reactions and the formation of byproducts are common issues.
Common Side Reactions:
-
Incomplete Methylation: Insufficient activation of the C-1 position or a weak methylating agent can lead to the recovery of the starting material.
-
N-Methylation: The nitrogen atom of the isoquinoline ring can also be methylated, leading to the formation of an N-methylisoquinolinium salt as a byproduct. This is more likely if the nitrogen is not sterically hindered.
-
Over-alkylation: In some cases, di-methylation or other undesired alkylation reactions can occur if the reaction conditions are not carefully controlled.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Methylating Agent | Use a reactive methylating agent such as methylmagnesium bromide or methyl lithium. | Grignard reagents and organolithium compounds are potent nucleophiles that can effectively add to the activated C-1 position. |
| Activation | Activate the isoquinoline ring with an acyl or sulfonyl chloride before adding the methylating agent. | This forms an N-acyl or N-sulfonyl-1,2-dihydroisoquinoline intermediate, which is more susceptible to nucleophilic attack at C-1. |
| Temperature | Perform the methylation at low temperatures (e.g., -78°C to 0°C). | Low temperatures help to control the reactivity of the organometallic reagent and minimize side reactions such as N-methylation. |
| Stoichiometry | Use a slight excess of the methylating agent (1.1-1.5 equivalents). | A slight excess ensures complete conversion of the starting material, but a large excess can lead to over-alkylation. |
Experimental Protocol: C-1 Methylation
A general procedure for the C-1 methylation of an isoquinoline derivative is as follows:
-
Dissolve the 7-phenoxyisoquinoline-3-carboxylate intermediate (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C.
-
Slowly add an activating agent, such as benzoyl chloride (1.1 equiv).
-
After stirring for 30 minutes, add the methylating agent (e.g., methylmagnesium bromide in THF, 1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Script for C-1 Methylation and Side Reaction
Desired C-1 methylation pathway and the potential N-methylation side reaction.
3. N-Acylation with Glycine Methyl Ester
Question: During the final N-acylation step to produce the Roxadustat precursor, (4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)glycine methyl ester, I am observing incomplete conversion and the presence of an impurity with a similar mass to my starting material. What could be the issue?
Answer:
The N-acylation of glycine methyl ester with the activated 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is a crucial step. Incomplete reactions and side products can arise from several factors.
Common Side Reactions:
-
Incomplete Acylation: Insufficient activation of the carboxylic acid or deactivation of the coupling agent can lead to poor yields. The presence of moisture can also hydrolyze the activated intermediate.
-
Formation of Roxadustat Methyl Ester Impurity: This is a common process-related impurity where the final product is the methyl ester of Roxadustat. It can be difficult to separate from the desired product due to similar polarities.[1]
-
Hydrolysis of the Methyl Ester: If the reaction or workup conditions are too harsh (e.g., strongly acidic or basic), the methyl ester of the glycine moiety can be hydrolyzed to the corresponding carboxylic acid.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Coupling Agent | Use a reliable peptide coupling reagent such as HATU, HBTU, or EDC/HOBt. | These reagents are highly efficient for amide bond formation and can help to minimize side reactions. |
| Reaction Conditions | Ensure strictly anhydrous conditions. Use dry solvents and reagents. | Moisture can deactivate the coupling agents and hydrolyze the activated carboxylic acid intermediate. |
| Base | Use a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). | These bases are required to neutralize the acid formed during the reaction without interfering with the coupling process. |
| Purification | Utilize careful column chromatography or recrystallization to separate the desired product from the Roxadustat Methyl Ester Impurity. | The similar polarity of the product and this key impurity necessitates efficient purification methods. |
Experimental Protocol: N-Acylation
A general protocol for the N-acylation of glycine methyl ester is as follows:
-
To a solution of 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add glycine methyl ester hydrochloride (1.2 equiv) and continue stirring at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
DOT Script for N-Acylation and Impurity Formation
The desired N-acylation reaction and the formation of common impurities.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Phenoxyisoquinoline Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 4-phenoxyisoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low yields in my this compound derivatization. What are the common causes and how can I improve the yield?
A1: Low yields in this compound derivatization can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: The reaction temperature may be too low. Gradually increasing the temperature can enhance the reaction rate. However, be cautious of potential side reactions or decomposition at elevated temperatures.
-
Reagent Stoichiometry: An insufficient amount of the derivatizing reagent can lead to incomplete conversion. Consider increasing the molar equivalents of the reagent.[1]
-
-
Poor Reagent Reactivity:
-
Reagent Quality: Ensure the derivatizing agent is of high purity and has not degraded. It is advisable to use freshly opened or properly stored reagents.
-
Activation: Some derivatization reactions may require the use of a catalyst or an activating agent to proceed efficiently.
-
-
Substrate-Related Issues:
-
Steric Hindrance: The position of derivatization on the this compound core can influence reactivity. Steric hindrance around the reaction site may necessitate more forcing reaction conditions (higher temperature, longer reaction time, or a more reactive reagent).
-
-
Reaction Quenching:
-
Moisture: Many derivatization reagents are sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Q2: I am observing the formation of multiple products or byproducts in my reaction mixture. How can I improve the selectivity and minimize side reactions?
A2: The formation of multiple products is a common challenge. Here are some strategies to enhance the selectivity of your derivatization reaction:
-
Optimize Reaction Temperature: Running the reaction at a lower temperature can often favor the formation of the desired product over side products.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that maximizes the yield of the desired product.
-
Protecting Groups: If there are multiple reactive sites on your this compound starting material, consider using protecting groups to selectively block certain functional groups from reacting.
-
Order of Reagent Addition: In some cases, the order in which reagents are added to the reaction mixture can affect the outcome.
-
Catalyst/Ligand Selection: For catalyzed reactions, such as cross-coupling reactions, the choice of catalyst and ligand can significantly impact selectivity.
Q3: I am struggling with the purification of my this compound derivative. What are some effective purification strategies?
A3: Purification of this compound derivatives can be challenging due to their often similar polarities. Here are some recommended techniques:
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Stationary Phase: Silica gel is the most widely used stationary phase. However, for very polar compounds, alumina may be a better choice.
-
Eluent System: A systematic approach to finding the optimal eluent system is crucial. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. TLC can be used to quickly screen different solvent systems.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, preparative HPLC is a powerful technique.
Q4: How can I determine the yield of my derivatization reaction accurately?
A4: To accurately determine the derivatization yield, you can use the following methods:
-
Isolated Yield: This is the most common method and involves purifying the product and then weighing it. The yield is calculated as the percentage of the theoretical maximum amount of product.
-
Quantitative NMR (qNMR): This technique uses an internal standard of known concentration to determine the exact amount of product in a crude reaction mixture or a purified sample.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a Calibration Curve: By preparing standards of the purified product at known concentrations, you can create a calibration curve to quantify the amount of product in your reaction mixture.[1]
Experimental Protocols
Below is a detailed methodology for the preparation of a 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate derivative, adapted from a patented procedure.[2] This serves as an illustrative example of a derivatization process.
Synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
-
Materials:
-
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
Trifluoromethanesulfonic acid
-
Ferrous sulfate (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Triethylamine
-
Ethyl acetate
-
Methanol
-
Activated carbon
-
-
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (e.g., 10g, 33.8 mmol) in DMSO (e.g., 150 mL).
-
Add ferrous sulfate (e.g., 2.5 g) and trifluoromethanesulfonic acid (e.g., 7.5 g) to the solution.
-
Heat the reaction mixture to 45°C.
-
Slowly add 30% hydrogen peroxide solution (e.g., 22.5 g) dropwise.
-
After reacting for 2 hours, add an additional portion of 30% hydrogen peroxide solution (e.g., 15 g).
-
Continue the reaction for another hour.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Slowly add triethylamine to neutralize the reaction mixture (pH ~7).
-
Dilute the mixture with water (e.g., 80 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and treat with activated carbon for 30 minutes.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Slurry the residue with methanol, filter, and dry the solid to obtain the desired product.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of a this compound derivative as described in the protocol above.
| Parameter | Value | Reference |
| Starting Material | Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | [2] |
| Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Catalyst | Ferrous sulfate (FeSO₄) | [2] |
| Oxidizing Agent | 30% Hydrogen peroxide (H₂O₂) | [2] |
| Acid | Trifluoromethanesulfonic acid | [2] |
| Reaction Temperature | 45°C | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | ~80-90% | [2] |
| Purity | >99% | [2] |
Visualizations
Signaling Pathway
This compound and 4-phenoxyquinoline derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers. The diagram below illustrates the simplified c-Met signaling pathway and the point of inhibition by this compound derivatives.
Caption: Simplified c-Met signaling pathway and inhibition by this compound derivatives.
Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis, purification, and characterization of a this compound derivative.
Caption: General experimental workflow for this compound derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112300073A - Preparation method of isoquinoline derivative - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the solubility of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. The information is designed to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate?
A1: Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a white to light-yellow powder.[1] Based on its chemical structure, which includes a large aromatic system, it is expected to be poorly soluble in aqueous solutions. One supplier describes a similar compound as "practically insoluble" in water. Qualitative information suggests it is soluble in some common organic solvents like dichloromethane and chloroform. Due to the presence of a weakly acidic hydroxyl group and a weakly basic isoquinoline nitrogen atom, its solubility is expected to be highly dependent on the pH of the solution.
Q2: I am having trouble dissolving the compound for my in vitro assay. What is the recommended first step?
A2: The first step is to perform a systematic solubility assessment in a range of common laboratory solvents. This will help you identify a suitable solvent for preparing a stock solution. It is recommended to determine the kinetic solubility initially, as this is a faster process suitable for early-stage experiments. If a precise and stable concentration is required, a thermodynamic solubility assessment should be performed.
Q3: My compound is precipitating out of solution when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?
A3: This is a common issue for poorly soluble compounds. Several strategies can be employed to mitigate precipitation:
-
Reduce the final concentration of DMSO: High concentrations of DMSO can cause compounds to precipitate when diluted into an aqueous medium. Aim for a final DMSO concentration of less than 1% in your assay.
-
Use a co-solvent: Incorporating a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final assay buffer can improve the solubility of the compound.
-
Adjust the pH of the buffer: The solubility of this compound is likely to be pH-dependent. Experiment with buffers at different pH values to find a range where the compound is more soluble.
-
Utilize surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can help to keep the compound in solution by forming micelles.
Q4: Can I improve the aqueous solubility of this compound for animal studies?
A4: Yes, several formulation strategies can enhance the aqueous solubility for in vivo studies:
-
pH adjustment: Creating a salt of the compound by adjusting the pH can significantly increase its aqueous solubility. Given the presence of both an acidic and a basic functional group, exploring both acidic and basic formulations is recommended.
-
Co-solvents: Using a biocompatible co-solvent system, such as a mixture of water, PEG 400, and ethanol, can be an effective approach.
-
Complexation: The use of cyclodextrins can encapsulate the poorly soluble compound, forming an inclusion complex with improved aqueous solubility.
-
Solid dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Stock Solution
If you are unable to dissolve the compound in a desired solvent at the target concentration, follow this troubleshooting guide.
Experimental Protocol: Kinetic Solubility Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation and Observation: Shake the plate for 1-2 hours at room temperature.
-
Analysis: Analyze the samples for precipitation using nephelometry (light scattering) or by visual inspection. The highest concentration that remains clear is the kinetic solubility.
Data Presentation: Solubility in Common Organic Solvents
| Solvent | Dielectric Constant (Approx.) | Polarity | Expected Solubility | Experimental Solubility (mg/mL at 25°C) |
| Water | 80.1 | High | Very Low | |
| Methanol | 32.7 | High | Low to Moderate | |
| Ethanol | 24.5 | High | Low to Moderate | |
| Acetone | 20.7 | Moderate | Moderate | |
| Acetonitrile | 37.5 | Moderate | Moderate | |
| Dichloromethane | 9.1 | Moderate | High | |
| Chloroform | 4.8 | Low | High | |
| Dimethylformamide (DMF) | 36.7 | High | High | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | High |
Issue 2: Compound Crashes Out of Solution in Aqueous Buffer
This guide will help you to maintain the compound's solubility in an aqueous environment for your experiments.
Experimental Protocol: pH-Dependent Solubility Profile
-
Prepare a Series of Buffers: Prepare a set of buffers with a constant ionic strength covering a pH range from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Add Excess Compound: Add an excess amount of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate to a small volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach thermodynamic equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot Data: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer solution.
Experimental Protocol: Co-solvent and Surfactant Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of the compound in DMSO.
-
Prepare Test Solutions: In a multi-well plate, prepare a series of aqueous buffers containing different concentrations of co-solvents (e.g., ethanol, PEG 400, propylene glycol at 5%, 10%, 20% v/v) or surfactants (e.g., Tween 80, Pluronic F-68 at 0.1%, 0.5%, 1% w/v).
-
Spike with Compound: Add a small aliquot of the DMSO stock solution to each test solution to achieve the desired final compound concentration.
-
Observe for Precipitation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1, 4, and 24 hours).
-
Select Optimal Conditions: Identify the co-solvent or surfactant and its concentration that maintains the compound in solution.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Decision tree for selecting a solubilization strategy.
References
Addressing stability issues of 4-Phenoxyisoquinoline compounds in solution
Technical Support Center: 4-Phenoxyisoquinoline Compounds
Disclaimer: This document provides general guidance on the stability of this compound compounds in solution. Specific degradation pathways and kinetics for this class of compounds are not extensively reported in publicly available literature. Therefore, the information presented here is based on established principles of pharmaceutical stability testing and data from structurally related compounds, such as quinolines and molecules containing a phenoxy ether linkage. Researchers should use this as a starting point for their investigations and conduct specific stability studies for their particular this compound derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound compound in solution?
A1: The stability of your compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] The isoquinoline ring system and the phenoxy ether linkage are the main structural features to consider for potential degradation.
Q2: How can I determine the intrinsic stability of my specific this compound derivative?
A2: Forced degradation (or stress testing) studies are the most effective way to determine the intrinsic stability of your compound.[1][2][3][4] This involves subjecting a solution of your compound to harsh conditions (e.g., strong acids and bases, high temperature, intense light, and oxidizing agents) to accelerate degradation and identify potential degradation products and pathways.
Q3: What are the likely degradation pathways for a this compound compound?
A3: Based on the structure, potential degradation pathways could include:
-
Hydrolysis: Cleavage of the phenoxy ether bond under strong acidic or basic conditions.
-
Oxidation: The nitrogen atom in the isoquinoline ring and the electron-rich aromatic rings are susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light may lead to the formation of reactive species that can cause degradation, potentially through hydroxylation of the aromatic rings, similar to what is observed with quinoline.
Q4: What analytical techniques are recommended for monitoring the stability of my compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradants.
Q5: How should I store solutions of my this compound compound to ensure stability?
A5: While specific conditions depend on the compound, general recommendations include:
-
Storing solutions at refrigerated temperatures (2-8 °C) or frozen.
-
Protecting solutions from light by using amber vials or covering them with aluminum foil.
-
Using buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range.
-
Purging solutions with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guides
Hydrolytic Instability
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound potency in acidic or basic solutions. | Acid or base-catalyzed hydrolysis of the phenoxy ether linkage. | Determine the pH-rate profile of your compound to identify the pH of maximum stability. Use buffers to maintain the optimal pH. |
| Appearance of new peaks in the chromatogram after incubation in acidic or basic media. | Formation of degradation products such as phenol and 4-hydroxyisoquinoline. | Use LC-MS to identify the structure of the degradation products to confirm the hydrolytic pathway. |
Oxidative Instability
| Observed Issue | Potential Cause | Recommended Action |
| Rapid degradation in the presence of air or peroxide. | Oxidation of the isoquinoline nitrogen to an N-oxide or hydroxylation of the aromatic rings. | Protect your solution from oxygen by purging with an inert gas. Avoid sources of peroxide contamination. Consider adding an antioxidant to your formulation, but ensure compatibility. |
| Color change of the solution. | Formation of colored degradation products. | Monitor the UV-Vis spectrum of your solution over time to track the formation of chromophoric degradants. |
Thermal Instability
| Observed Issue | Potential Cause | Recommended Action |
| Degradation upon heating. | Increased rate of hydrolysis or oxidation at elevated temperatures. | Store solutions at lower temperatures (refrigerated or frozen). Determine the shelf-life of your compound at different temperatures to establish appropriate storage conditions. |
| Precipitation after heating and cooling. | Temperature-dependent solubility or formation of insoluble degradation products. | Check the solubility of your compound at different temperatures. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Photochemical Instability
| Observed Issue | Potential Cause | Recommended Action |
| Degradation upon exposure to light. | Photolytic cleavage of bonds or photo-induced oxidation. | Protect solutions from light at all times by using amber glassware or light-blocking containers. Conduct photostability studies according to ICH Q1B guidelines.[5] |
| Yellowing of the solution after light exposure. | Formation of colored photoproducts. | Characterize the photoproducts to understand the degradation pathway. |
Experimental Protocols
General Forced Degradation Study Protocol
This protocol is a general guideline and should be optimized for your specific this compound compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][3]
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, and collect samples at various time points.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, and collect samples at various time points.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.[5] A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each condition. For significant degradants, use LC-MS to propose a structure.
Visualizations
Caption: Decision tree for investigating degradation pathways.
Caption: Workflow for a forced degradation stability study.
Caption: Key factors influencing the stability of compounds in solution.
References
Technical Support Center: Refining the Cyclization Step in Isoquinoline Ring Formation
Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the critical cyclization step in the formation of the isoquinoline core. Isoquinoline and its derivatives are vital scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2]
This guide provides answers to frequently asked questions, detailed troubleshooting advice, comparative data on reaction conditions, and standardized experimental protocols for key cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for isoquinoline ring cyclization?
A1: The most traditional and widely used methods are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.[3]
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine after acylation, using a Lewis acid to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated.[2][4][5]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[1][6][7]
-
Pomeranz-Fritsch Reaction: This synthesis uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal to form the isoquinoline ring directly under acidic conditions.[2]
Q2: My Bischler-Napieralski reaction yield is very low. What are the likely causes?
A2: Low yields in this reaction are common and can often be attributed to several factors:
-
Insufficiently Activated Aromatic Ring: The reaction is an intramolecular electrophilic aromatic substitution and is most effective with electron-donating groups on the benzene ring.[4] Substrates lacking these groups may require stronger dehydrating agents and higher temperatures.[8]
-
Reaction Conditions: The choice of dehydrating agent (e.g., POCl₃, P₂O₅, Tf₂O) and solvent is critical.[4][8] Temperature control is also vital; temperatures below 70°C can be too slow, while temperatures above 110°C can lead to increased byproduct formation.[9]
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which can form styrene byproducts, especially if a stable carbocation can be formed.[5]
-
Presence of Oxygen: Traces of oxygen can negatively impact the yield, particularly during the initial acylation step. It is advantageous to use an inert atmosphere (nitrogen or argon).[9]
Q3: How can I optimize the conditions for a Pictet-Spengler reaction?
A3: Optimization often involves adjusting the catalyst, solvent, and temperature.
-
Catalyst: While traditionally a protic acid catalyst (like HCl) is used with heating, the reaction can have superior yields in aprotic media, sometimes even without an acid catalyst.[6] For asymmetric syntheses, chiral Brønsted–Lowry acids have been used effectively.[6]
-
Aromatic Ring Nucleophilicity: The reaction works best with highly nucleophilic aromatic rings like indoles or pyrroles, which allow for mild conditions.[6] Less nucleophilic rings, such as a simple phenyl group, may require stronger acids and higher temperatures to proceed efficiently.[6]
-
Modern Protocols: Recent advancements have explored multicomponent reactions and the use of various catalysts, including metal and organocatalysts, to improve efficiency and yield.[10]
Q4: Are there greener alternatives to the classical cyclization methods?
A4: Yes, concerns over harsh reagents and hazardous byproducts in classical methods have driven the development of greener alternatives.[3] These include:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions and improve yields, often with reduced solvent usage.[3]
-
Metal-Catalyzed Reactions: Catalysts based on palladium, ruthenium, copper, and silver have been used to develop highly efficient, one-pot cyclization strategies under milder conditions.[3][11][12]
-
Use of Greener Solvents: Water has been successfully used as a solvent for some copper-catalyzed intramolecular cyclizations, offering a significant environmental advantage.[12]
Troubleshooting Guide
This section addresses specific problems encountered during the cyclization step.
Problem 1: Low or No Yield of Dihydroisoquinoline in Bischler-Napieralski Reaction
| Potential Cause | Suggested Solution |
| Poor activation of the aromatic ring. | Ensure the starting β-phenylethylamine has electron-donating substituents. If not, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ may be necessary.[8] |
| Suboptimal dehydrating agent. | Phosphoryl chloride (POCl₃) is common, but polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) can be more effective for certain substrates.[8] |
| Incorrect reaction temperature. | Maintain the reaction temperature between 80°C and 100°C. Temperatures that are too low slow the reaction, while higher temperatures promote side products.[9] |
| Oxygen contamination. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents and reagents.[9] |
| Formation of styrene byproduct via retro-Ritter reaction. | This is favored by substrates that can form a stable conjugated system. Using the corresponding nitrile as a solvent can shift the equilibrium away from the byproduct.[5] |
Problem 2: Formation of Side Products in Pictet-Spengler Reaction
| Potential Cause | Suggested Solution |
| Imine intermediate is not electrophilic enough. | Ensure sufficient acid catalysis to generate the more electrophilic iminium ion, which is the driving force for the reaction.[6] |
| Deactivated aromatic ring. | For less nucleophilic rings (e.g., phenyl), stronger acid catalysts and higher temperatures are required to facilitate ring closure.[6] |
| Undesired stereoisomer formation. | In asymmetric synthesis, the choice of chiral catalyst or auxiliary is crucial. Diastereoselectivity can be influenced by the bulk of the substituents.[6] |
| Reaction conditions are too harsh. | Explore milder conditions. Some modern protocols show superior yields in aprotic media, sometimes without any acid catalyst.[6] |
Problem 3: Reaction Stalls or Fails to Complete
| Potential Cause | Suggested Solution |
| Impure starting materials. | Verify the purity of the β-arylethylamine and the aldehyde/ketone or acylating agent. Contaminants can inhibit the reaction. |
| Insufficient catalyst or reagent. | For Bischler-Napieralski, use 0.5 to 0.55 molar equivalents of POCl₃.[9] For Pictet-Spengler, ensure the acid catalyst is not quenched by basic impurities. |
| Poor solvent choice. | In the Bischler-Napieralski reaction, aprotic, inert solvents like toluene or xylene are preferred.[9] In Pictet-Spengler, the solvent choice (protic vs. aprotic) can significantly impact yield.[6] |
| Moisture in the reaction. | For reactions sensitive to water, such as the Bischler-Napieralski, ensure all glassware is flame-dried and reagents are anhydrous. |
Data Presentation: Comparison of Cyclization Reagents
Table 1: Common Reagents for Bischler-Napieralski Cyclization
| Reagent | Typical Conditions | Substrate Suitability | Notes |
| POCl₃ | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Effective for electron-rich phenethylamides | Most commonly used reagent.[4][8] |
| P₂O₅ | Refluxing in POCl₃ or other high-boiling solvent | Necessary for substrates lacking activating groups | A very strong dehydrating agent.[8] |
| Tf₂O | Room temp to reflux, often with a non-nucleophilic base | Good for sensitive substrates and phenethylcarbamates | Powerful activator, allows for milder conditions.[8] |
| PPA | 100-150°C, neat or in a high-boiling solvent | Good for phenethylcarbamates | Also known as Eaton's reagent; can act as both catalyst and solvent.[4] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Bischler-Napieralski Reaction
This protocol describes a general method for the synthesis of a 3,4-dihydroisoquinoline.
-
Acylation: To a solution of the appropriate β-phenylethylamine (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or toluene) under an inert atmosphere, add the desired acylating agent (e.g., acid chloride or anhydride, 1.1 equiv) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent. Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
-
Cyclization: Dissolve the crude amide in an anhydrous inert solvent such as toluene.[9] Add the dehydrating agent (e.g., POCl₃, 1.2 equiv) dropwise at room temperature.
-
Heating: Heat the mixture to reflux (typically 80-110°C) and maintain for 2-6 hours, monitoring the reaction by TLC.[9]
-
Final Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or NaOH to pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude 3,4-dihydroisoquinoline by silica gel chromatography.
Troubleshooting Workflow Diagram
This diagram outlines a logical process for troubleshooting low-yield cyclization reactions.
A logical workflow for troubleshooting low-yield cyclization reactions.
Reaction Parameter Relationships Diagram
This diagram illustrates the relationship between key parameters in a Bischler-Napieralski reaction.
Key parameter relationships influencing Bischler-Napieralski cyclization.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. US5849917A - Process for the preparation of isoquinoline compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Isoquinoline synthesis [organic-chemistry.org]
- 12. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate?
A1: This compound is a crucial intermediate in the synthesis of pharmaceuticals, most notably Roxadustat, a drug used to treat anemia associated with chronic kidney disease.[1][2][3] It also serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[2][3]
Q2: What are the key starting materials for the synthesis?
A2: One common synthetic route utilizes methyl 2-(chloromethyl)-4-phenoxybenzoate and methyl 2-(4-methylphenylsulfonamido)acetate (methyl N-tosylglycinate).[4] An alternative starting material for a different synthetic approach is methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinolyl-3-carboxylate.[1]
Q3: What are the typical yields and purity for this synthesis?
A3: Reported yields and purity can vary depending on the synthetic route and optimization of reaction conditions. For the route starting from methyl 2-(chloromethyl)-4-phenoxybenzoate, a yield of 72.5% has been reported.[4] The synthesis starting from a glacial acetic acid solution of methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinolyl-3-carboxylate has shown a yield of 87.7% with a purity of 96.9%.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction of starting materials. | - Ensure all reagents are pure and dry. Moisture can interfere with the reaction. - Verify the reaction temperature and time as specified in the protocol.[1][4] - Check the quality and stoichiometry of the base (e.g., sodium methylate, potassium carbonate).[4] |
| Degradation of starting materials or product. | - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive reagents are used.[4] - Avoid excessively high temperatures. | |
| Presence of Impurities in the Final Product | Incomplete reaction or side reactions. | - Monitor the reaction progress using thin-layer chromatography (TLC) to ensure full conversion of starting materials.[4] - Optimize the purification step. Recrystallization from a suitable solvent system (e.g., acetone) can improve purity.[4] - Column chromatography may be necessary for difficult-to-separate impurities. |
| Incomplete removal of reagents or byproducts. | - Ensure thorough washing of the crude product during workup. - Adjust the pH carefully during the workup to precipitate the product and leave impurities in the solution.[4] | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | - If the product is water-soluble, perform an extraction with a suitable organic solvent. - If the product precipitates, ensure the pH is adjusted correctly to maximize precipitation.[4] |
| Formation of an oil instead of a solid. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Change the solvent system for precipitation or recrystallization. |
Experimental Protocols
Method 1: From Methyl 2-(chloromethyl)-4-phenoxybenzoate[4]
Step 1: Reaction Setup
-
To a reaction flask, add methyl 2-(chloromethyl)-4-phenoxybenzoate (1.0 eq), N-p-toluenesulfonylglycine methyl ester (1.17 eq), potassium carbonate (2.0 eq), and potassium iodide (0.39 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Replace the atmosphere in the flask with nitrogen.
Step 2: Reaction
-
Heat the reaction mixture to 50 °C and stir for 1 hour.
-
Cool the mixture to room temperature.
-
Add a solution of sodium methoxide in methanol and stir for 30 minutes.
Step 3: Workup and Purification
-
Monitor the reaction completion using thin-layer chromatography.
-
Once complete, add purified water to the reaction mixture.
-
Adjust the pH to 7 by dropwise addition of glacial acetic acid with stirring.
-
Filter the resulting precipitate.
-
Wash the filter cake with acetone and stir for 2 hours.
-
Filter the solid to obtain the final product.
Method 2: From Methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinolyl-3-carboxylate[1]
Step 1: Reaction Setup
-
In a 1 L four-necked flask, add a solution of methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinolyl-3-carboxylate in glacial acetic acid.
-
Add zinc powder to the flask.
Step 2: Reaction
-
With stirring, add a 5% dilute hydrochloric acid solution.
-
Increase the temperature to 50-60 °C.
-
Monitor the reaction progress. Once the starting material has been consumed, reduce the temperature.
Step 3: Workup and Purification
-
Filter the reaction solution.
-
Evaporate the filtrate under reduced pressure to obtain the final product.
Visualizations
Caption: Workflow for Synthesis Method 1.
Caption: Workflow for Synthesis Method 2.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Enhancing the Selectivity of Enzymatic Assays for HIF Prolyl Hydroxylase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of enzymatic assays for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of poor selectivity in my PHD enzymatic assay?
A1: Poor selectivity in PHD enzymatic assays can arise from several factors. Off-target inhibition is a primary concern, as inhibitor compounds may interact with other 2-oxoglutarate (2-OG) dependent dioxygenases that share structural similarities with the PHD active site. Additionally, non-specific inhibition can occur due to compound aggregation, reactivity, or interference with the assay signal. It is also crucial to consider the specific PHD isoform being targeted, as inhibitors can exhibit varying potencies against PHD1, PHD2, and PHD3.[1][2]
Q2: How can I differentiate between the activities of different PHD isoforms (PHD1, PHD2, PHD3)?
A2: To differentiate between the activities of PHD isoforms, it is essential to use isoform-specific recombinant enzymes in your assays. By running parallel assays with PHD1, PHD2, and PHD3, you can determine the IC50 value of your inhibitor for each isoform and thereby assess its selectivity. Some inhibitors are known to be pan-PHD inhibitors, while others show preference for specific isoforms. For instance, daprodustat preferentially inhibits PHD1 and PHD3, whereas vadadustat shows a preference for PHD3.[3][4]
Q3: What are the recommended control experiments to validate assay selectivity?
A3: To validate assay selectivity, several control experiments are recommended. A counterscreen against other relevant 2-OG dependent dioxygenases, such as Factor Inhibiting HIF (FIH), is crucial to identify off-target effects. Additionally, including a known selective and a known non-selective PHD inhibitor as controls can help benchmark the performance of your test compounds. It is also advisable to perform assays in the absence of the enzyme to identify compounds that interfere with the assay signal itself.
Q4: How do I choose the optimal substrate concentration to maximize selectivity?
A4: The substrate concentration can significantly impact the apparent potency and selectivity of an inhibitor. For competitive inhibitors, running the assay with the substrate concentration at or below its Michaelis-Menten constant (Km) will increase the sensitivity of the assay to inhibition. This is because at lower substrate concentrations, the inhibitor has to compete less with the substrate to bind to the enzyme's active site.[5]
Q5: What are the potential off-target effects I should be aware of with PHD inhibitors?
A5: PHD inhibitors, particularly those that are 2-OG analogs, have the potential to inhibit other 2-oxoglutarate-dependent dioxygenases.[6] These off-target effects can lead to unintended biological consequences. A key off-target enzyme to consider is Factor Inhibiting HIF (FIH), which also plays a role in the HIF signaling pathway.[7] Selectivity profiling against a panel of other human 2-OG dioxygenases is therefore a critical step in the characterization of novel PHD inhibitors.[1][2]
Troubleshooting Guides
Troubleshooting Common Issues in PHD Enzymatic Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Autofluorescent/luminescent compounds- Contaminated reagents or microplates- Non-specific binding of assay components | - Screen compounds for intrinsic fluorescence/luminescence at the assay wavelengths.- Use high-quality, fresh reagents and plates specifically designed for the assay type (e.g., black plates for fluorescence).[8]- Include a "no enzyme" control to identify signal interference.- Optimize blocking steps and buffer composition (e.g., detergents like Tween-20).[8] |
| Low Signal-to-Noise Ratio | - Low enzyme activity- Sub-optimal reagent concentrations- Incorrect instrument settings | - Verify enzyme activity with a positive control inhibitor.- Optimize enzyme and substrate concentrations.- Ensure instrument settings (gain, excitation/emission wavelengths) are appropriate for the assay.[8] |
| Inconsistent Results (Poor Z'-factor) | - Pipetting errors- Temperature fluctuations- Reagent instability- Edge effects on the microplate | - Use calibrated pipettes and consider automated liquid handling for high-throughput screening.- Ensure all reagents and plates are equilibrated to the assay temperature.- Prepare fresh reagents and assess their stability over the experiment's duration.- Avoid using the outer wells of the plate or use barrier plates. |
| Substrate Precipitation | - Poor substrate solubility in assay buffer- High substrate concentration | - Test substrate solubility in the assay buffer before starting the experiment.- Consider using a different buffer or adding a solubilizing agent (e.g., DMSO), ensuring it doesn't affect enzyme activity.- Optimize the substrate concentration. |
| Enzyme Instability | - Sub-optimal buffer conditions (pH, ionic strength)- Proteolytic degradation- Freeze-thaw cycles | - Ensure the assay buffer has the optimal pH and ionic strength for the PHD enzyme.- Consider adding a protease inhibitor cocktail.- Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.[5] |
Data Presentation
Selectivity Profile of Clinically Relevant PHD Inhibitors
The following table summarizes the inhibitory potency (IC50 in nM) of several well-characterized PHD inhibitors against the three human PHD isoforms and FIH. Lower values indicate higher potency.
| Inhibitor | PHD1 (IC50 nM) | PHD2 (IC50 nM) | PHD3 (IC50 nM) | FIH (IC50 µM) |
| Vadadustat | 15.36 | 11.83 | 7.63 | 29 |
| Roxadustat | ~20 | ~20 | ~20 | >100 |
| Daprodustat | 3.5 | 22.2 | 5.5 | >100 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[3][4][9][10]
Experimental Protocols
Detailed Methodology for a TR-FRET Based PHD2 Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)
-
Europium-labeled anti-hydroxylated HIF-1α antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT
-
Cofactors: 100 µM 2-oxoglutarate, 50 µM Ascorbic Acid, 5 µM FeSO4
-
Test compounds and control inhibitors (e.g., Roxadustat)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Dilute the test compounds to the desired concentrations.
-
Enzyme Reaction:
-
Add 2 µL of test compound or control to the wells of the 384-well plate.
-
Add 4 µL of a solution containing PHD2 enzyme and the biotinylated HIF-1α peptide substrate.
-
Initiate the reaction by adding 4 µL of a solution containing the cofactors (2-OG, Ascorbic Acid, FeSO4).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of a detection mixture containing the Europium-labeled anti-hydroxylated HIF-1α antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Methodology for a Fluorescence Polarization (FP) Based PHD2 Competition Assay
This protocol outlines a fluorescence polarization (FP) competition assay to screen for PHD2 inhibitors.
Materials:
-
Recombinant human PHD2 enzyme
-
Fluorescently labeled HIF-1α peptide probe (e.g., FITC-HIF-1α)
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20
-
Cofactor: 10 µM MnCl2 (used as a stable surrogate for Fe(II) to prevent hydroxylation of the probe)
-
Test compounds and a known binder as a positive control
-
384-well black, non-binding surface plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. The final concentration of the fluorescent probe should be low (e.g., 5 nM) and the PHD2 concentration should be optimized to give a sufficient assay window (e.g., 100 nM).[11]
-
Assay Setup:
-
Add 5 µL of the test compound or control to the wells of the 384-well plate.
-
Add 5 µL of the PHD2 enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
-
Probe Addition:
-
Add 10 µL of the fluorescently labeled HIF-1α peptide probe.
-
Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor.
-
Plot the millipolarization (mP) values against the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia.
Caption: Workflow for Small Molecule PHD Inhibitor Screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallographic and Selectivity Studies on the Approved HIF Prolyl Hydroxylase Inhibitors Desidustat and Enarodustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. ir.akebia.com [ir.akebia.com]
- 10. researchgate.net [researchgate.net]
- 11. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Potential of 4-Phenoxyisoquinoline Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 4-phenoxyisoquinoline derivatives have emerged as a scaffold of significant interest, demonstrating a diverse range of biological activities. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by available experimental data. Due to a greater abundance of research on the closely related 4-phenoxyquinoline scaffold, this guide will draw comparisons and infer potential activities for the isoquinoline counterparts, highlighting the need for further specific investigation into this promising class of compounds.
Anticancer Activity: Targeting the c-Met Signaling Pathway
A significant body of research has focused on the anticancer properties of 4-phenoxyquinoline derivatives, with many acting as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, the data from analogous 4-phenoxyquinoline compounds provide valuable insights into their potential efficacy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target |
| 4-Phenoxyquinoline Derivative 1 | A549 (Lung Carcinoma) | 0.05 | c-Met |
| H460 (Large Cell Lung Cancer) | 0.03 | c-Met | |
| MKN-45 (Gastric Cancer) | 0.02 | c-Met | |
| 4-Phenoxyquinoline Derivative 2 | HT-29 (Colon Adenocarcinoma) | 0.12 | c-Met |
| U-87 MG (Glioblastoma) | 0.25 | c-Met |
Note: The data presented in this table is for 4-phenoxyquinoline derivatives and is intended to be illustrative of the potential activity of this compound analogs.
The inhibition of the c-Met signaling pathway by these compounds disrupts downstream signaling cascades, leading to the suppression of tumor growth and proliferation.
c-Met Signaling Pathway
Antimicrobial Activity
Isoquinoline and quinoline scaffolds are present in numerous natural and synthetic compounds with known antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for a range of this compound derivatives against various microbial strains is limited in the available literature, related compounds have shown promising activity.
| Compound Type | Bacterial Strain | MIC (µg/mL) |
| Isoquinoline Alkaloid Derivative | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Quinolone Antibiotic | Pseudomonas aeruginosa | 0.5 |
| Streptococcus pneumoniae | 0.25 |
Note: This table presents data for general isoquinoline and quinoline derivatives to indicate the potential antimicrobial activity of the this compound class.
The mechanism of antimicrobial action for quinoline-based compounds often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. It is plausible that this compound derivatives could exhibit similar mechanisms of action.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each this compound derivative in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (or another appropriate broth for the test organism).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While the available data on 4-phenoxyquinoline derivatives strongly suggests that their isoquinoline counterparts hold significant promise as anticancer and antimicrobial agents, there is a clear need for more focused research on this specific scaffold. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations. Further studies should aim to synthesize and screen a wider range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further development. The exploration of their inhibitory activity against other relevant biological targets is also a promising avenue for future research.
A Comparative Guide to the Cross-Reactivity of HIF Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to HIF Signaling and Inhibition
Hypoxia-Inducible Factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). They regulate the expression of genes involved in critical processes such as erythropoiesis, angiogenesis, and metabolism. The stability of the HIF-α subunit is primarily controlled by a family of 2-oxoglutarate (2OG)-dependent dioxygenases called prolyl hydroxylase domain enzymes (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.
HIF PHD inhibitors are small molecules that block the activity of PHDs, leading to the stabilization of HIF-α, even in the presence of oxygen. This "pseudo-hypoxic" state can be therapeutically beneficial for conditions such as anemia associated with chronic kidney disease. However, the human genome encodes for numerous other 2OG-dependent dioxygenases, such as Factor Inhibiting HIF (FIH) and various Jumonji domain-containing (JMJD) histone demethylases, which play crucial roles in other cellular processes. Therefore, the selectivity of HIF PHD inhibitors is a critical parameter to minimize off-target effects.
HIF Signaling Pathway
The following diagram illustrates the core HIF signaling pathway and the points of intervention for PHD inhibitors.
Comparative Cross-Reactivity of HIF PHD Inhibitors
While specific data for this compound-based inhibitors is lacking, the following table summarizes the cross-reactivity profiles of other well-characterized classes of HIF PHD inhibitors against key 2OG-dependent dioxygenases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.
| Inhibitor Class | Representative Compound | PHD2 IC50 (nM) | FIH IC50 (nM) | JMJD IC50 (nM) | Reference |
| Pyridine Carboxamides | Daprodustat (GSK1278863) | ~20-70 | >10,000 | >10,000 | [1] |
| Hydroxypyrimidines | Molidustat (BAY 85-3934) | ~280 | >10,000 | >10,000 | [2] |
| Triazolopyridines | Enarodustat (JTZ-951) | ~10-50 | >10,000 | >10,000 | [3] |
| Isoquinoline Carboxamides | Roxadustat (FG-4592) | ~27 | ~29,000 | >10,000 | [4] |
| Hydroxypyridines | Vadadustat (AKB-6548) | ~29 | >10,000 | >10,000 | [4] |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data for JMJD inhibition is often reported as a lack of significant inhibition at high concentrations rather than a specific IC50 value.
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of inhibitor cross-reactivity is crucial for understanding potential off-target effects. Below are detailed methodologies for key experiments.
In Vitro Enzyme Inhibition Assay (Mass Spectrometry-Based)
This assay directly measures the enzymatic activity of PHDs and other 2OG-dependent dioxygenases in the presence of an inhibitor.
Objective: To determine the IC50 value of a test compound against a panel of purified 2OG-dependent dioxygenases.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM FeSO4, 1 mM Ascorbate).
-
Serially dilute the test compound in DMSO and then in the reaction buffer.
-
Prepare solutions of the purified recombinant enzyme (e.g., PHD2, FIH, JMJD) and the corresponding peptide substrate.
-
Prepare a solution of 2-oxoglutarate.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, the diluted test compound, and the enzyme.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding a mixture of the peptide substrate and 2-oxoglutarate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution, typically a strong acid like formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the quenched reaction mixture into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column (e.g., C18) to separate the hydroxylated peptide product from the unreacted substrate.
-
Quantify the amount of product formed by monitoring specific mass transitions for the hydroxylated peptide.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (Western Blot for HIF-1α Stabilization)
This assay assesses the ability of a compound to stabilize HIF-1α in a cellular context, providing evidence of target engagement.
Objective: To determine the effective concentration (EC50) of a test compound for stabilizing HIF-1α in cultured cells.
Workflow Diagram:
References
- 1. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel 4-Phenoxyisoquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of three novel compounds based on or structurally related to the 4-phenoxyisoquinoline scaffold: the Aurora kinase B (AURKB) relocation blocker LXY18 for oncology, the PARP inhibitor B1 for oncology, and the antimalarial agent DDD107498. The performance of these compounds is compared with established drugs in their respective therapeutic areas, supported by experimental data.
LXY18: A Novel Aurora Kinase B Relocation Blocker for Cancer Treatment
LXY18 is a potent and orally bioavailable 4-phenoxy-quinoline compound that disrupts cell division by preventing the proper localization of Aurora kinase B (AURKB) during mitosis, without inhibiting its kinase activity.[1] This novel mechanism of action offers a potential advantage over traditional kinase inhibitors, which may be susceptible to resistance.[1]
Comparative In Vivo Efficacy
While direct head-to-head in vivo studies comparing LXY18 with standard-of-care chemotherapeutics like paclitaxel are not yet widely published, the available data demonstrates significant tumor-suppressive activity of LXY18 in murine xenograft models.[1]
Table 1: In Vivo Performance of LXY18 in a Xenograft Model
| Compound | Dosage | Administration Route | Xenograft Model | Tumor Growth Inhibition | Reference |
| LXY18 | Not specified | Oral | Murine Xenografts | Significant tumor suppression | [1] |
| Paclitaxel | 12-24 mg/kg/day | Intravenous | Human Lung Cancer Xenografts in Nude Mice | Significant tumor growth inhibition | [2] |
Note: The data for LXY18 and Paclitaxel are from separate studies and are not a direct comparison.
Experimental Protocol: Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Cell Lines: Human cancer cell lines relevant to the therapeutic target.
Procedure:
-
Cell Culture: Culture human cancer cells in appropriate media and conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer the test compound (e.g., LXY18) and a vehicle control or a standard-of-care drug (e.g., paclitaxel) via the specified route (e.g., oral gavage, intravenous injection) and schedule.
-
Data Collection: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway and Experimental Workflow
B1: A Novel 4-Hydroxyquinazoline PARP Inhibitor for Cancer Treatment
Compound B1 is a novel 4-hydroxyquinazoline derivative that acts as a potent Poly(ADP-ribose) polymerase (PARP) inhibitor.[3] It has shown superior cytotoxicity in primary PARP inhibitor-resistant cell lines compared to the approved drug Olaparib.[3]
Comparative In Vivo Efficacy
In vivo studies using an HCT-15 nude mouse xenograft model demonstrated that B1 significantly suppresses tumor growth.[3]
Table 2: In Vivo Performance of B1 vs. Olaparib
| Compound | Dosage | Administration Route | Xenograft Model | Tumor Growth Inhibition | Reference |
| B1 | 25 mg/kg | Intraperitoneal | HCT-15 Nude Mouse Xenograft | Significant | [3] |
| Olaparib | Not specified in direct comparison | Not specified in direct comparison | MDA-MB-231 (in vitro) | Less potent than B1 in vitro | [3] |
Experimental Protocol: PARP Inhibition in Xenograft Model
Objective: To assess the in vivo efficacy of a novel PARP inhibitor against a PARP inhibitor-resistant tumor model.
Animal Model: Nude mice.
Cell Line: HCT-15 (human colorectal adenocarcinoma), a PARP inhibitor-resistant cell line.
Procedure:
-
Tumor Establishment: Establish solid tumors by subcutaneously injecting HCT-15 cells into nude mice.
-
Treatment: Once tumors are established, administer compound B1 intraperitoneally at various doses (e.g., 10, 25, and 50 mg/kg) once daily for a specified period (e.g., 14 consecutive days). A control group receives a vehicle, and a comparator group can be treated with Olaparib.
-
Monitoring: Record tumor volume and mouse body weight regularly.
-
Analysis: At the end of the treatment period, analyze the excised tumors and other tissues.
Signaling Pathway and Experimental Workflow
DDD107498: A Quinoline-4-carboxamide with Multistage Antimalarial Activity
DDD107498 is a quinoline-4-carboxamide derivative with a novel mechanism of action, inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2).[4] This compound demonstrates potent activity against multiple life-cycle stages of the malaria parasite.[4]
Comparative In Vivo Efficacy
DDD107498 has shown excellent oral efficacy in the P. berghei malaria mouse model.[5] While a direct in vivo comparison with chloroquine in the same study is not explicitly detailed, the high potency of DDD107498 suggests it as a promising candidate.
Table 3: In Vivo Performance of DDD107498
| Compound | ED₉₀ (mg/kg) | Administration Route | Animal Model | Note | Reference |
| DDD107498 | < 1 | Oral (4 days) | P. berghei Mouse Model | - | [5] |
| Chloroquine | Varies by strain and model | Oral | P. berghei Mouse Model | A standard antimalarial drug for comparison. | - |
Experimental Protocol: In Vivo Malaria Mouse Model
Objective: To evaluate the in vivo efficacy of a novel antimalarial compound.
Animal Model: Mice (e.g., BALB/c).
Parasite Strain: Plasmodium berghei.
Procedure:
-
Infection: Infect mice with P. berghei parasites.
-
Treatment: Administer the test compound (e.g., DDD107498) and a control drug (e.g., chloroquine) orally for a specified number of days (e.g., 4 consecutive days).
-
Parasitemia Monitoring: Monitor the percentage of infected red blood cells (parasitemia) in the blood of the mice.
-
Efficacy Determination: Calculate the dose required to reduce parasitemia by 90% (ED₉₀) compared to untreated controls.
Signaling Pathway and Experimental Workflow
References
- 1. The Aurora kinase B relocation blocker LXY18 triggers mitotic catastrophe selectively in malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Isoquinoline Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of the isoquinoline scaffold is a critical endeavor due to its prevalence in a wide array of biologically active compounds. The choice of catalyst is paramount in determining the yield, selectivity, and overall efficiency of these synthetic routes. This guide provides an objective, data-driven comparison of various catalysts employed in the synthesis of isoquinolines, covering both classical and modern transition-metal-catalyzed methodologies.
This comprehensive analysis summarizes quantitative data from key studies in clearly structured tables, offering a direct comparison of catalyst performance. Detailed experimental protocols for seminal reactions are provided to ensure reproducibility. Furthermore, reaction mechanisms and experimental workflows are illustrated through diagrams generated using Graphviz (DOT language) to provide a clear visual representation of the chemical transformations.
Traditional Isoquinoline Synthesis: A Comparative Look at Catalysts
The Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions are foundational methods for constructing the isoquinoline core. The efficacy of these reactions is highly dependent on the catalyst employed, which is typically a dehydrating agent or an acid.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a condensing agent to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. A variety of dehydrating agents can be used, with their performance varying based on the substrate and reaction conditions.
Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction
| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |
| POCl₃ | N-(2-Phenylethyl)acetamide | 1-Methyl-3,4-dihydroisoquinoline | Varies | [General knowledge] |
| P₂O₅ | N-(2-Phenylethyl)acetamide | 1-Methyl-3,4-dihydroisoquinoline | Varies | [General knowledge] |
| ZnCl₂ | N-(2-Phenylethyl)acetamide | 1-Methyl-3,4-dihydroisoquinoline | Varies | [General knowledge] |
| Tf₂O | N-Phenethylcarbamates | Dihydroisoquinolines | Good |
A solution of N-(2-phenylethyl)acetamide (1 mmol) in anhydrous toluene (10 mL) is treated with phosphorus oxychloride (POCl₃, 3 mmol). The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and reagent are removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude 1-methyl-3,4-dihydroisoquinoline, which can be further purified by column chromatography.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinoline from a benzalaminoacetal. Both protic and Lewis acids are effective catalysts for this transformation.
Table 2: Comparison of Acid Catalysts in the Pomeranz-Fritsch Reaction
| Catalyst | Substrate | Product | Yield (%) | Reference |
| H₂SO₄ | Benzalaminoacetal | Isoquinoline | Varies | |
| HCl | Benzalaminoacetal | Isoquinoline | Varies | |
| PPA | Benzalaminoacetal | Isoquinoline | Varies | |
| BF₃·OEt₂ | Benzalaminoacetal | Isoquinoline | Varies |
Note: Similar to the Bischler-Napieralski reaction, direct head-to-head comparisons of different acid catalysts for the Pomeranz-Fritsch reaction with quantitative yield data for a standardized substrate are scarce in the literature. The choice of acid often depends on the specific substrate and desired reaction conditions.
A benzalaminoacetal (1 mmol) is added dropwise to a stirred solution of concentrated sulfuric acid (5 mL) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time, as monitored by TLC. Upon completion, the reaction is carefully poured onto crushed ice and neutralized with a concentrated aqueous solution of sodium hydroxide. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield isoquinoline.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.
Table 3: Comparison of Catalysts in the Pictet-Spengler Reaction
| Catalyst | Substrate | Product | Yield (%) | Reference |
| HCl | β-Phenylethylamine + Formaldehyde | Tetrahydroisoquinoline | Good | |
| TFA | β-Phenylethylamine + Formaldehyde | Tetrahydroisoquinoline | Good | |
| Chiral Phosphoric Acid | Tryptamine derivative + Aldehyde | Chiral Tetrahydro-β-carboline | up to 99% ee |
Note: The Pictet-Spengler reaction is widely used, and the development of asymmetric catalysis using chiral Brønsted acids has been a significant advancement, offering high enantioselectivity.
To a solution of β-phenylethylamine (1 mmol) in a suitable solvent such as toluene or dichloromethane, an aldehyde (1.1 mmol) is added. The mixture is stirred at room temperature, and then an acid catalyst, such as trifluoroacetic acid (TFA, 1.2 mmol), is added. The reaction is stirred until completion, as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Modern Transition-Metal-Catalyzed Isoquinoline Synthesis
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of isoquinolines, offering milder reaction conditions and broader substrate scope compared to traditional methods. Palladium, copper, and rhodium are among the most extensively studied metals for these transformations.
Copper-Catalyzed Intramolecular Cyclization
Copper catalysts have been effectively used in the intramolecular cyclization of (E)-2-alkynylaryl ketone O-methyl oximes to produce substituted isoquinolines. A comparative study of different copper salts has shown that the choice of the copper source significantly impacts the reaction yield.
Table 4: Head-to-Head Comparison of Copper Catalysts for the Synthesis of 1-Methyl-3-phenylisoquinoline
| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| CuI | H₂O | 15 | 95 |
| CuBr | H₂O | 15 | 73 |
| CuCl | H₂O | 15 | 46 |
| CuBr₂ | H₂O | 15 | 43 |
| Cu(OAc)₂ | H₂O | 15 | NR |
Reaction conditions: (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime (0.5 mmol), catalyst (10 mol%), solvent (2 mL) at 80 °C in a sealed tube. NR = No Reaction.
A mixture of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime (0.5 mmol) and CuI (10 mol%) in water (2 mL) is placed in a sealed tube. The reaction mixture is heated at 80 °C for 15 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 1-methyl-3-phenylisoquinoline.
Palladium-Catalyzed Aminocarbonylation
Palladium catalysts are highly effective for the aminocarbonylation of halo-isoquinolines to synthesize isoquinoline-1-carboxamides. The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency, especially with less reactive amines.
Table 5: Comparison of Palladium Catalyst Systems for Aminocarbonylation of 1-Iodoisoquinoline
| Catalyst System | Amine Substrate | Conversion (%) |
| Pd(OAc)₂/PPh₃ | Simple primary/secondary amines | 33-66 |
| Pd(OAc)₂/XantPhos | Amines with lower basicity | 86-100 |
Note: The use of the bidentate XantPhos ligand leads to significantly higher conversions for challenging amine substrates compared to the monodentate PPh₃ ligand.
In a pressure vessel, 1-iodoisoquinoline (1 mmol), the amine (1.2 mmol), Pd(OAc)₂ (2 mol%), and the appropriate phosphine ligand (e.g., XantPhos, 4 mol%) are dissolved in a suitable solvent like DMF. The vessel is purged with carbon monoxide (CO) and then pressurized to the desired pressure. The reaction mixture is heated and stirred for the required time. After cooling and venting the CO, the reaction mixture is diluted with a suitable solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
Conclusion
The synthesis of isoquinolines can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Traditional methods like the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions remain valuable, with the choice of acid or dehydrating agent being crucial for their success. Modern transition-metal catalysis, particularly with copper and palladium, offers milder reaction conditions and a broader substrate scope. The data presented in this guide highlights that for specific transformations, a head-to-head comparison of catalysts is essential for optimizing reaction outcomes. For instance, in the copper-catalyzed cyclization, CuI proved to be superior to other copper salts, while in palladium-catalyzed aminocarbonylation, the choice of a bidentate ligand like XantPhos was critical for achieving high conversions with challenging substrates. Researchers should carefully consider the specific isoquinoline target and available starting materials when selecting a catalytic system, and the data and protocols provided herein serve as a valuable resource for making that informed decision.
Confirming the Structure of Synthetic 4-Phenoxyisoquinoline Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the three-dimensional structure of novel synthetic compounds is a cornerstone of modern drug discovery and development. For complex heterocyclic molecules such as 4-phenoxyisoquinoline derivatives, which are of significant interest for their potential as kinase inhibitors, precise structural confirmation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of these compounds, supported by experimental data and detailed protocols.
Structural Confirmation Methods: A Head-to-Head Comparison
While several analytical techniques can provide structural information, single-crystal X-ray diffraction (XRD) remains the gold standard for providing a definitive, high-resolution three-dimensional molecular structure. However, other widely accessible methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable and often complementary data.
| Feature | Single-Crystal X-ray Diffraction (XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[1] | Information about the chemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HMBC), and through-space proximity (NOESY). | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[2][3] |
| Sample Requirements | High-quality single crystal (typically >0.1 mm in all dimensions).[4] | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid or solution form. |
| Strengths | Unambiguous determination of absolute and relative stereochemistry. Provides a complete 3D structural model. | Provides detailed information about the molecule's structure in solution, which can be more biologically relevant. Allows for the study of dynamic processes.[4][5] | High sensitivity and accuracy for molecular weight determination. Can provide fragmentation patterns that aid in structural elucidation.[2][3] |
| Limitations | Crystal growth can be a significant bottleneck; not all compounds crystallize readily. The determined structure is of the solid state, which may differ from the solution conformation.[6] | Provides indirect structural information that requires interpretation and can sometimes be ambiguous for complex molecules. Does not directly provide bond lengths or angles. | Provides limited information about the 3D arrangement of atoms and stereochemistry. |
Experimental Protocols
Synthesis of a this compound Derivative
A representative synthesis of a this compound derivative, Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, is described below.[7]
Procedure:
-
A solution of sodium methanolate (12.70 g, 234.60 mmol) in methanol (40 mL) is prepared under an ice bath.
-
This solution is slowly added dropwise to a solution of methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate (18.90 g, 39.10 mmol) in dimethyl sulfoxide (82 mL).
-
The reaction mixture is stirred at room temperature for 2 hours after the addition is complete.
-
Methanol is removed by distillation under reduced pressure.
-
The residue is diluted with water (50 mL), and the pH is adjusted to 10 with 1 N dilute hydrochloric acid.
-
The product is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with water (100 mL) and saturated brine (100 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final product.
Single-Crystal X-ray Diffraction (SC-XRD)
The following is a general protocol for obtaining the crystal structure of a small organic molecule.
1. Crystal Growth:
-
Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, and a molecular model is built to fit the density.
-
The model is refined against the experimental data to optimize the atomic positions, and thermal parameters.
Visualization of Relevant Signaling Pathways
Many this compound and 4-phenoxyquinoline derivatives have been investigated as inhibitors of receptor tyrosine kinases, such as c-Met and VEGFR2, which are crucial in cancer progression.[8][9][10] Understanding their mechanism of action requires knowledge of the signaling pathways they inhibit.
Caption: Simplified c-Met signaling pathway.
Caption: Simplified VEGFR2 signaling pathway.
References
- 1. people.bu.edu [people.bu.edu]
- 2. Structural elucidation of isoquinoline, isoquinolone, benzylisoquinoline, aporphine, and phenanthrene alkaloids using API-ionspray tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. news-medical.net [news-medical.net]
- 7. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
Benchmarking Purity: A Comparative Guide to Synthesized Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a pivotal intermediate in the synthesis of Roxadustat, a hypoxia-inducible factor (HIF) prolyl-hydroxylase inhibitor. The purity of this intermediate is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive benchmark for the purity of synthesized Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, offering a comparison with potential alternatives and detailing the necessary experimental protocols for verification.
Comparative Purity Analysis
The purity of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can vary depending on the synthetic route and purification methods employed. Commercially available batches typically range from 97% to upwards of 99.5% purity.[1][2][3] Higher purity is generally achieved through multiple recrystallizations or chromatographic purification. The primary impurities are often process-related, arising from incomplete reactions or side reactions during the synthesis.
Below is a comparative summary of typical purity grades for this intermediate:
| Purity Grade | Typical Purity (%) | Predominant Impurity Types | Recommended Use |
| Standard Grade | 97.0 - 98.5 | Unreacted starting materials, minor side-reaction products | Early-stage research, process development |
| High Purity Grade | > 99.5 | Trace residual solvents, minimal process-related impurities | Late-stage development, API synthesis for clinical trials |
Potential Impurities and Their Origin
The most common synthetic route to Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate involves an intramolecular Dieckmann condensation.[4][5][6] Understanding this pathway is key to identifying potential impurities.
A key precursor is methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate.[4] The intramolecular cyclization is typically base-catalyzed. Potential impurities can include unreacted starting material, byproducts from incomplete cyclization, and products of side reactions.
Key Potential Process-Related Impurities:
-
Impurity A: Methyl 2-((2-methoxy-2-oxoethyl)(tosyl)amino)methyl)-4-phenoxybenzoate: The primary unreacted starting material.
-
Impurity B: 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid: Resulting from the hydrolysis of the methyl ester during workup or storage.
-
Impurity C: N-methyl-4-hydroxy-7-phenoxyisoquinoline-3-carboxamide: A potential byproduct if methylamine is present as an impurity in the reagents.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, analytical data for a standard and a high-purity batch of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate.
| Analyte | Standard Grade Batch | High Purity Batch |
| Purity (by HPLC, Area %) | 98.2% | >99.8% |
| Impurity A (Area %) | 0.5% | <0.05% |
| Impurity B (Area %) | 0.3% | <0.05% |
| Impurity C (Area %) | Not Detected | Not Detected |
| Residual Solvents (by GC-HS) | Methanol: 500 ppm, Ethyl Acetate: 800 ppm | Methanol: <50 ppm, Ethyl Acetate: <50 ppm |
| ¹H NMR | Conforms to structure, minor peaks consistent with identified impurities | Conforms to structure, no significant impurity peaks |
| Mass (m/z) [M+H]⁺ | 296.08 | 296.08 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire at least 16 scans. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
¹³C NMR: Acquire with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the ion source.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
Visualizations
Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and potential impurity formation.
Analytical Workflow for Purity Assessment
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 4-Hydroxy-7-phenoxy-3-isoquinolinecarboxylic Acid Methyl Ester CAS 1455091-10-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7 [chemicalbook.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Phenoxyquinoline Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
While the 4-phenoxyisoquinoline scaffold represents a potential area for therapeutic development, the current body of scientific literature offers limited structure-activity relationship (SAR) data. In contrast, the closely related 4-phenoxyquinoline scaffold has been extensively investigated, yielding a wealth of potent kinase inhibitors. This guide provides a comprehensive comparison of 4-phenoxyquinoline analogs, focusing on their activity as inhibitors of key oncogenic kinases, c-Met and Aurora B. The data presented herein, including quantitative inhibitory concentrations and detailed experimental protocols, serves as a valuable resource for the rational design of novel kinase inhibitors.
I. Comparative Analysis of Kinase Inhibitory Activity
The 4-phenoxyquinoline scaffold has proven to be a versatile template for the development of potent inhibitors of c-Met and Aurora B kinases, both of which are crucial targets in cancer therapy. The following tables summarize the structure-activity relationships of various 4-phenoxyquinoline analogs, highlighting the impact of substitutions on their inhibitory potency.
Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase is a well-established target in oncology, and numerous 4-phenoxyquinoline derivatives have demonstrated nanomolar to sub-nanomolar inhibitory activity.
| Compound ID | R1 (Quinoline C6) | R2 (Quinoline C7) | R3 (Phenoxy) | R4 (Terminal Moiety) | c-Met IC50 (nM) |
| Foretinib (Positive Control) | - | - | - | - | 1.1 - 2.3 (fold of cmpd 47) |
| Compound 33 | OMe | O-(CH2)3-pyrrolidine | H | 4-oxo-3,4-dihydrophthalazine-1-carboxamide | 1.63 |
| Compound 47 | OMe | O-(CH2)3-piperidine | H | 1,2,4-triazolone | 1.57 |
| Compound 1s | OMe | O-(CH2)3-piperidine | H | 3-oxo-3,4-dihydroquinoxaline (cyclohexane) | 1.42 |
Key SAR Observations for c-Met Inhibition:
-
Quinoline C6 and C7 Positions: The presence of a methoxy group at the C6 position and a solubilizing group, such as a piperidine- or pyrrolidine-containing alkoxy chain, at the C7 position is generally favorable for potent c-Met inhibition.
-
Terminal Moiety: A variety of heterocyclic moieties at the terminus of the molecule can be accommodated, with 3-oxo-3,4-dihydroquinoxaline and 1,2,4-triazolone derivatives showing excellent potency.
-
Phenoxy Substituents: Electron-withdrawing groups on the terminal phenyl rings have been shown to be beneficial for improving antitumor activity.
Disruption of Aurora B Kinase Relocalization
A novel series of 4-phenoxyquinoline derivatives have been identified as potent disruptors of Aurora B kinase (AURKB) relocalization during mitosis, leading to cytokinesis failure and subsequent cancer cell death.
| Compound ID | R1 (Quinoline C6) | R2 (Phenoxy C3') | R3 (Phenoxy C5') | MEC to Induce Polyploidy (nM) |
| LG182 | H | OMe | NHAc | Potent in vitro |
| LXY18 | Br | OMe | NHAc | Sub-nanomolar |
Key SAR Observations for AURKB Relocalization Disruption:
-
Halogenation: The introduction of a halogen, particularly bromine at the C6 position of the quinoline ring, significantly enhances the potency of these compounds in disrupting AURKB relocalization.
-
Phenoxy Substituents: The presence of a methoxy group at the C3' and an acetamido group at the C5' of the phenoxy ring appear to be important for activity.
II. Experimental Protocols
To facilitate the replication and further development of these findings, detailed methodologies for the key experiments are provided below.
c-Met Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM MnCl2, 0.1% BSA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplates
Procedure:
-
Coat a 96-well microplate with the Poly(Glu,Tyr) 4:1 substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound at various concentrations to the wells.
-
Add the c-Met kinase enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by washing the plate.
-
Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the color development with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.
Materials:
-
Cancer cell lines (e.g., HT-29, H460, A549, MKN-45)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). 3
Safety Operating Guide
Proper Disposal of 4-Phenoxyisoquinoline: A Step-by-Step Guide for Laboratory Professionals
It is imperative to note that this information should be supplemented by, and if necessary, superseded by the guidance provided in a substance-specific Safety Data Sheet (SDS) for 4-phenoxyisoquinoline, should one become available, and by your institution's specific waste management policies.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling procedures for similar chemical compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound waste. This process is designed to ensure the safe collection, storage, and transfer of the chemical waste to an approved disposal facility.
Detailed Experimental Protocols
While this guide does not pertain to experimental use, the principles of safe handling during experimentation directly impact the disposal process. Any materials, such as gloves, pipette tips, or absorbent paper, that come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.
Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual this compound. This rinsate must be collected and disposed of as liquid hazardous waste.
-
Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
Quantitative Data Summary
For waste accumulation, maintain a detailed log. An example log is provided below:
| Date | Amount Added (grams) | Total Amount in Container (grams) | Initials |
| 2025-10-27 | 5.2 | 5.2 | J.D. |
| 2025-11-03 | 3.5 | 8.7 | J.D. |
| 2025-11-15 | 7.1 | 15.8 | A.S. |
Logical Relationships in Chemical Waste Management
The proper disposal of a chemical like this compound is governed by a hierarchy of regulations and best practices. This relationship ensures safety and compliance at all levels.
Personal protective equipment for handling 4-Phenoxyisoquinoline
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of 4-Phenoxyisoquinoline. The following procedures are based on a composite hazard assessment derived from safety data for its core structures, isoquinoline and phenoxybenzene, due to the absence of a specific Safety Data Sheet (SDS) for this compound. A conservative approach is therefore advised.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the known hazards of isoquinoline and phenoxybenzene, this compound should be handled as a substance that is potentially harmful if swallowed, toxic upon skin contact, and an irritant to the skin, eyes, and respiratory system. The following PPE is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact, as isoquinoline is toxic upon dermal absorption[1][2][3]. |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect against splashes and airborne particles that can cause serious eye irritation[2][4]. |
| Body Protection | A lab coat worn over full-length clothing | To prevent accidental skin exposure[1][4]. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of airborne particles that may cause respiratory tract irritation[1][4]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is critical to ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Methodology:
-
Preparation:
-
Gather all necessary chemicals, equipment, and waste containers.
-
Don the appropriate PPE as specified in Table 1.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
-
Handling:
-
Weighing: Tare a clean, dry container inside the chemical fume hood. Carefully add the this compound to the container.
-
Dissolving/Reacting: Add the solvent or other reactants to the container with the this compound. If necessary, gently stir the mixture.
-
Transferring: Use a clean pipette or syringe to transfer the solution.
-
-
Cleanup:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
PPE Removal: Remove gloves, lab coat, and eye protection in that order, avoiding contact with the outside of the contaminated items.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a labeled, sealed container for hazardous liquid chemical waste. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed container for solid hazardous waste. |
Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
